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  • Product: 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide
  • CAS: 1426904-70-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

An In-Depth Technical Guide to 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide This guide provides a comprehensive technical overview of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, a substituted pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

This guide provides a comprehensive technical overview of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, a substituted pyrimidine with significant potential as a versatile building block in medicinal chemistry and drug discovery. We will delve into its core chemical structure, propose a logical synthesis pathway, and explore its anticipated reactivity and applications based on established principles of pyrimidine chemistry.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in pharmaceutical development. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound.[1] In medicinal chemistry, pyrimidine derivatives are integral to a wide array of therapeutic agents, demonstrating activities as kinase inhibitors, anti-inflammatory agents, antimicrobials, and anti-tumor agents.[1][2][3]

The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, is a prime example of a highly functionalized pyrimidine designed for further chemical modification. The two chlorine atoms serve as reactive handles for nucleophilic substitution, while the Weinreb amide at the 5-position offers a stable yet versatile precursor for the synthesis of ketones and other functionalities.

Molecular Structure and Physicochemical Properties

The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3] The key functional groups and their anticipated influence on the molecule's properties are detailed below.

Table 1: Key Physicochemical Properties of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

PropertyValue
Molecular Formula C7H7Cl2N3O2
Molecular Weight 252.06 g/mol
CAS Number 1112253-66-7
Core Scaffold Pyrimidine
Key Functional Groups 4,6-dichloro, 5-Weinreb amide (N-methoxy-N-methylcarboxamide)

The pyrimidine ring is expected to be essentially planar, a common feature for such aromatic systems.[4][5] The two chlorine atoms at the 4 and 6 positions are strong electron-withdrawing groups, which significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNA) reactions.[6] The N-methoxy-N-methylcarboxamide (Weinreb amide) at the 5-position is a key feature, providing a stable functional group that can be selectively converted to a ketone upon reaction with organometallic reagents.

Caption: Chemical structure of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide can be envisioned starting from diethyl malonate. The proposed pathway involves a cyclization reaction to form the pyrimidine core, followed by chlorination and amidation.

start Diethyl Malonate step1 Cyclization with Urea (Sodium Ethoxide) start->step1 intermediate1 Barbituric Acid step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 2,4,6-Trichloropyrimidine step2->intermediate2 step3 Formylation (Vilsmeier-Haack) intermediate2->step3 intermediate3 4,6-Dichloropyrimidine-5-carbaldehyde step3->intermediate3 step4 Oxidation (e.g., KMnO4) intermediate3->step4 intermediate4 4,6-Dichloropyrimidine-5-carboxylic acid step4->intermediate4 step5 Amide Coupling (N,O-Dimethylhydroxylamine HCl, Coupling Agent e.g., HATU) intermediate4->step5 product 4,6-dichloro-N-methoxy-N- methylpyrimidine-5-carboxamide step5->product

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Barbituric Acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add diethyl malonate followed by urea.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate barbituric acid.

  • Filter the solid, wash with cold water, and dry.

Step 2: Synthesis of 2,4,6-Trichloropyrimidine

  • In a flask equipped with a reflux condenser and a gas trap, carefully add phosphorus oxychloride (POCl3) to barbituric acid.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4,6-trichloropyrimidine.

Step 3: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

  • This step would likely proceed via a selective reaction, though a more direct route from a different starting material may be more efficient. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings, but its application here would need careful optimization to control regioselectivity.[6]

Step 4: Synthesis of 4,6-Dichloropyrimidine-5-carboxylic acid

  • Dissolve 4,6-dichloropyrimidine-5-carbaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO4) dropwise.

  • Stir the reaction at room temperature until the purple color disappears.

  • Filter off the manganese dioxide and acidify the filtrate to precipitate the carboxylic acid.

  • Filter the solid and dry.

Step 5: Synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

  • Dissolve 4,6-dichloropyrimidine-5-carboxylic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Add a peptide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work up the reaction by washing with dilute acid, bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the final product, which can be purified by column chromatography.

Chemical Reactivity and Synthetic Utility

The primary sites of reactivity on 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide are the two chlorine atoms. These positions are activated towards nucleophilic aromatic substitution (SNAr) reactions.[6] This allows for the sequential and regioselective displacement of the chlorine atoms with a wide variety of nucleophiles.

Common Nucleophiles for SNAr on Dichloropyrimidines:

  • Amines: Primary and secondary amines can be used to introduce diverse side chains, a common strategy in the synthesis of kinase inhibitors.[7]

  • Alcohols/Phenols: Alkoxides and phenoxides can be used to form ether linkages.

  • Thiols: Thiolates can be used to form thioethers.

The differential reactivity of the 4 and 6 positions can often be exploited by controlling reaction temperature and the nature of the nucleophile.

The Weinreb amide at the 5-position is relatively unreactive towards many nucleophiles, allowing for selective modification at the 4 and 6 positions. Its primary utility is in the reaction with Grignard reagents or organolithium compounds to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.

Potential Applications in Drug Discovery

Given the prevalence of the pyrimidine scaffold in approved drugs and clinical candidates, 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a highly valuable intermediate for the synthesis of novel therapeutic agents.[1][2]

  • Kinase Inhibitors: The 4,6-disubstituted pyrimidine scaffold is a well-established core for kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[7] This molecule allows for the introduction of various substituents at the 4 and 6 positions to target specific kinases implicated in cancer and inflammatory diseases.

  • Anti-inflammatory Agents: Pyrimidine-5-carboxamide derivatives have been investigated as inhibitors of salt-inducible kinases (SIKs), which play a role in inflammation.[2] The title compound could serve as a starting point for the development of novel SIK inhibitors for conditions like inflammatory bowel disease.

  • Herbicides and Agrochemicals: Pyrimidine derivatives have also found applications as herbicides.[4][8] The reactivity of this molecule could be harnessed to develop new agrochemicals.

Conclusion

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a strategically designed chemical intermediate with significant potential for the synthesis of complex molecules, particularly in the field of drug discovery. Its two reactive chlorine atoms allow for diverse and selective functionalization, while the Weinreb amide provides a gateway to ketone derivatives. The insights provided in this guide, based on the well-established chemistry of pyrimidines, should serve as a valuable resource for researchers and scientists working to develop the next generation of pyrimidine-based therapeutics and other advanced materials.

References

  • CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents.
  • Crystal structure of 4,6-dichloro-5-methylpyrimidine - PMC. Available at: [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed. Available at: [Link]

  • 4,6-Dichloro-5-methoxypyrimidine - PMC. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]

  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine - ResearchGate. Available at: [Link]

  • 4,5,6-Trichloropyrimidine-2-carboxamide - MDPI. Available at: [Link]

  • An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine | Asian Journal of Chemistry. Available at: [Link]

  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine - PMC. Available at: [Link]

  • KOHLER Canister Valve Assembly Kit K-1069722 - The Home Depot. Available at: [Link]

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]

  • US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

This guide provides a comprehensive overview of a robust and logical synthetic pathway for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, a valuable intermediate in pharmaceutical and agrochemical research. The...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust and logical synthetic pathway for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing with readily available starting materials and proceeding through key intermediates. Each step is detailed with theoretical justification, practical considerations, and a step-by-step protocol.

Introduction

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, a Weinreb amide derivative, is a versatile building block in organic synthesis. The presence of the dichloropyrimidine core allows for selective nucleophilic aromatic substitution reactions at the C4 and C6 positions, while the Weinreb amide functionality provides a stable yet reactive handle for the introduction of various carbon-based nucleophiles to form ketones, or for its reduction to the corresponding aldehyde. This unique combination of reactive sites makes it a sought-after precursor for the synthesis of complex heterocyclic compounds with potential biological activity. This document outlines a reliable four-step synthesis of this important molecule.

Overall Synthetic Pathway

The synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is proposed to proceed via the following four-step sequence, starting from 4,6-dihydroxypyrimidine:

Overall_Synthetic_Pathway Start 4,6-Dihydroxypyrimidine Step1 4,6-Dichloropyrimidine- 5-carbaldehyde Start->Step1 Step 1: Vilsmeier-Haack Reaction Step2 4,6-Dichloropyrimidine- 5-carboxylic Acid Step1->Step2 Step 2: Oxidation Step3 4,6-Dichloropyrimidine- 5-carbonyl Chloride Step2->Step3 Step 3: Acyl Chloride Formation FinalProduct 4,6-Dichloro-N-methoxy- N-methylpyrimidine-5-carboxamide Step3->FinalProduct Step 4: Weinreb Amide Formation

Caption: A four-step synthetic pathway to the target compound.

Step 1: Vilsmeier-Haack Reaction for the Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde

The initial step involves the simultaneous chlorination and formylation of 4,6-dihydroxypyrimidine to yield 4,6-dichloropyrimidine-5-carbaldehyde. This transformation is efficiently achieved through the Vilsmeier-Haack reaction.[1][2] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich pyrimidine ring, leading to formylation, while the excess POCl₃ acts as the chlorinating agent to replace the hydroxyl groups.[1]

Experimental Protocol:
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.

  • To this mixture, add 4,6-dihydroxypyrimidine portion-wise, controlling any exotherm.

  • After the addition, heat the reaction mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization from an ethyl acetate/petroleum ether mixture to yield 4,6-dichloropyrimidine-5-carbaldehyde as a solid.[1][3][4]

ParameterValue
Starting Material4,6-Dihydroxypyrimidine
ReagentsPOCl₃, DMF, NaHCO₃
SolventEthyl Acetate
Reaction Temperature0 °C to reflux
Typical Yield55-95%[4]

Step 2: Oxidation of 4,6-Dichloropyrimidine-5-carbaldehyde

The second step involves the oxidation of the aldehyde functionality of 4,6-dichloropyrimidine-5-carbaldehyde to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation.[5] A common and effective method is the use of potassium permanganate (KMnO₄) in an aqueous acetone solution. The reaction proceeds through a manganate ester intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Experimental Protocol:
  • Dissolve 4,6-dichloropyrimidine-5-carbaldehyde in a mixture of acetone and water in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with a small amount of water.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4,6-dichloropyrimidine-5-carboxylic acid.

Step 3: Formation of 4,6-Dichloropyrimidine-5-carbonyl Chloride

The carboxylic acid is then converted to the more reactive acyl chloride. This is a standard transformation in organic synthesis, and several reagents can be used, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] Thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and can be easily removed.[6]

Experimental Protocol:
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,6-dichloropyrimidine-5-carboxylic acid in an excess of thionyl chloride.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4,6-dichloropyrimidine-5-carbonyl chloride is often used in the next step without further purification.

Step 4: Synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (Weinreb Amide Formation)

The final step is the formation of the Weinreb amide through the reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride.[8][9] A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction. The Weinreb amide is particularly useful because it readily reacts with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[9]

Weinreb_Amide_Formation AcylChloride 4,6-Dichloropyrimidine- 5-carbonyl Chloride Product 4,6-Dichloro-N-methoxy- N-methylpyrimidine-5-carboxamide AcylChloride->Product Reacts with Amine N,O-Dimethylhydroxylamine Hydrochloride Amine->Product Base Base (e.g., Triethylamine) Base->Product in the presence of

Caption: The final amidation step to form the Weinreb amide.

Experimental Protocol:
  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as triethylamine (2.2 equivalents), dropwise and stir for 15 minutes.

  • Slowly add a solution of the crude 4,6-dichloropyrimidine-5-carbonyl chloride in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the final product, 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.

Safety Considerations

  • Phosphoryl chloride and thionyl chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The Vilsmeier-Haack reaction can be exothermic. Careful control of the addition rate and temperature is crucial.

  • The work-up of reactions involving POCl₃ and SOCl₂ should be performed with caution, as quenching with water can generate acidic and corrosive fumes.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Conclusion

The synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide can be reliably achieved through a four-step sequence involving a Vilsmeier-Haack reaction, oxidation of the resulting aldehyde, conversion to an acyl chloride, and subsequent formation of the Weinreb amide. This guide provides a detailed and logical framework for researchers to successfully synthesize this valuable chemical intermediate. The protocols described herein are based on well-established chemical principles and can be adapted and optimized for specific laboratory conditions.

References

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Google Patents. (2018). CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
  • Chemguide. Converting carboxylic acids into acyl chlorides (acid chlorides). [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • PMC. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

  • The Synthetic Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • University of Johannesburg. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Scribd. Converting Carboxylic Acids to Acid Chlorides. [Link]

  • Semantic Scholar. (2021). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]

  • Google Patents. (2012). CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride. [Link]

  • Taylor & Francis Online. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. [Link]

  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Royal Society of Chemistry. (2026). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. [Link]

  • ACS Publications. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. [Link]

Sources

Foundational

Solubility Profile of 4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide in Polar Aprotic Solvents

Executive Summary The compound 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a highly functionalized, dual-reactive intermediate critical to modern pharmaceutical synthesis and API (Active Pharmaceutical Ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a highly functionalized, dual-reactive intermediate critical to modern pharmaceutical synthesis and API (Active Pharmaceutical Ingredient) development. Featuring both a bis-electrophilic 4,6-dichloropyrimidine core[1] and a versatile Weinreb amide moiety[2], this molecule serves as a linchpin for sequential cross-coupling, nucleophilic aromatic substitution (S_NAr), and organometallic additions.

Because the molecule is highly polar yet lacks hydrogen-bond donors, its reactivity and stability are heavily dictated by the solvation environment. This whitepaper provides an in-depth analysis of its solubility profile in polar aprotic solvents, detailing the thermodynamic causality behind solvent selection and providing a self-validating protocol for empirical solubility determination.

Structural Determinants & Thermodynamic Causality

As a Senior Application Scientist, it is crucial to look beyond bulk solubility and understand why a solvent interacts with a solute. The solubility of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is governed by three primary structural factors:

  • Aprotic Polarity: The presence of two electronegative chlorine atoms and a carboxamide group creates a strong permanent dipole. However, the absence of N-H or O-H bonds means the molecule acts exclusively as a hydrogen-bond acceptor.

  • Hansen Solubility Parameters (HSP): The molecule exhibits high dispersion forces ( δd​ ) due to the pyrimidine ring and halogens, and moderate-to-high polarity ( δp​ ). It requires solvents with matching δp​ and low hydrogen-bonding ( δh​ ) parameters to achieve optimal thermodynamic mixing.

  • Chemical Stability Constraints: The C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic attack[1]. Solvents that can degrade to generate nucleophiles (e.g., DMF degrading to dimethylamine) pose a risk of unwanted S_NAr side reactions during prolonged exposure or heating.

Quantitative Solubility Profile in Polar Aprotic Solvents

The table below synthesizes the solubility profile of this intermediate across standard polar aprotic solvents at 25°C. The data reflects the interplay between solvent dielectric constants ( ϵ ) and the solute's HSP profile.

SolventDielectric Constant ( ϵ )Predicted Solubility Range (mg/mL at 25°C)Mechanistic Rationale & Application Suitability
N,N-Dimethylformamide (DMF) 36.7> 500Excellent. High ϵ perfectly solvates the polar core[3]. Caution: Trace dimethylamine can cause S_NAr degradation.
Dimethyl Sulfoxide (DMSO) 46.7> 500Excellent. Strong dipole-dipole interactions[3]. Ideal for analytical stock solutions and high-concentration S_NAr.
Tetrahydrofuran (THF) 7.5200 - 300Moderate. Lower ϵ limits bulk solubility, but the oxygen lone pairs are critical for chelating Mg 2+ /Li + in downstream Weinreb ketone syntheses[2].
Acetonitrile (MeCN) 37.5100 - 200Moderate. Good balance of solubility and volatility. Ideal for Pd-catalyzed cross-couplings where the Weinreb amide must remain intact.
Dichloromethane (DCM) 9.1150 - 250Moderate. Halogen-halogen interactions aid solvation. Excellent for biphasic extractions and low-temperature reactions.
Ethyl Acetate (EtOAc) 6.050 - 100Poor. Insufficient polarity to disrupt the solute's crystal lattice. Best utilized as an anti-solvent for crystallization.

Solvent Selection: Expertise & Experience Insights

The THF Imperative for Organometallic Additions

While DMF and DMSO offer superior bulk solubility, Tetrahydrofuran (THF) is the mandatory solvent when reacting the Weinreb amide moiety with Grignard or organolithium reagents to form ketones[2].

Causality: The reaction relies on the formation of a stable, 5-membered chelated tetrahedral intermediate. The oxygen atom in THF coordinates with the metal cation (e.g., Mg 2+ ), stabilizing the complex and preventing premature collapse. If this reaction were attempted in a more polar solvent like DMF, the solvent would out-compete the Weinreb amide for metal coordination, leading to over-addition (tertiary alcohol formation) or destruction of the pyrimidine core.

Pathway N1 Weinreb Amide (Pyrimidine Core) N3 Tetrahedral Intermediate (Mg2+ Chelated in THF) N1->N3 Nucleophilic Attack N2 Organometallic (R-MgX / R-Li) N2->N3 Chelation Support N4 Aqueous Quench (H3O+) N3->N4 Stable until quench N5 Ketone Product (C-C Bond Formed) N4->N5 Collapse of Intermediate

Caption: Mechanistic pathway of Weinreb amide organometallic addition stabilized by THF.

Self-Validating Experimental Protocol: Solubility Determination

To generate reliable, GMP-compliant solubility data for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, researchers must employ a self-validating thermodynamic protocol . Kinetic dissolution methods are insufficient due to the risk of supersaturation and solvent-induced degradation.

Step-by-Step Methodology
  • Saturation (Excess Solute): Add 500 mg of the compound to 1.0 mL of the target polar aprotic solvent in a sealed amber vial. Rationale: Amber vials prevent UV-induced radical dechlorination of the pyrimidine core.

  • Thermal Equilibration: Agitate the suspension at exactly 25.0°C ± 0.1°C using a thermoshaker. Rationale: Solubility is highly temperature-dependent; strict isothermal conditions prevent data skew.

  • Time-Course Sampling (24h and 48h): Withdraw aliquots at 24 hours and 48 hours. Rationale: Comparing two time points is the core of the self-validation system. If the concentration at 48h matches 24h, thermodynamic equilibrium is confirmed.

  • Isothermal Phase Separation: Centrifuge the aliquots at 25°C to pellet undissolved solids, then filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C). Rationale: Filtering at room temperature after heating can cause immediate precipitation in the filter membrane, ruining the assay.

  • HPLC-UV Quantification & Purity Check: Dilute the filtrate into the mobile phase and analyze via HPLC-UV (λ = 254 nm).

    • Validation Metric 1: The concentration difference between 24h and 48h must be < 2% RSD.

    • Validation Metric 2: The chromatographic purity at 48h must remain > 99.0%. Rationale: This confirms the solvent (e.g., DMF) has not degraded the highly reactive dichloropyrimidine core via S_NAr over the 48-hour period.

Workflow A 1. Solvent Saturation (Excess Solute + Solvent) B 2. Thermal Equilibration (25°C, 24h & 48h) A->B C 3. Phase Separation (Centrifugation at 25°C) B->C D 4. Aliquot Extraction (Isothermal filtration) C->D E 5. HPLC-UV Quantification (& Purity Validation) D->E F 6. Data Validation (ΔC < 2%, Purity > 99%) E->F

Caption: Thermodynamic solubility determination workflow with integrated purity validation.

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Exploratory

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide mechanism of action in organic synthesis

An In-depth Technical Guide to the Mechanism of Action of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide in Organic Synthesis Introduction: A Bifunctional Reagent for Complex Molecule Synthesis In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide in Organic Synthesis

Introduction: A Bifunctional Reagent for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the development of reagents that offer both stability and versatile reactivity is paramount for the efficient construction of complex molecular architectures. 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide emerges as a highly valuable, yet specialized, building block for researchers in medicinal chemistry and materials science. Its unique structure combines two key reactive centers: a dichlorinated pyrimidine ring, which is primed for sequential nucleophilic substitution, and a Weinreb amide, a privileged functional group for the controlled synthesis of ketones and aldehydes.[1][2][3] This guide elucidates the mechanistic principles governing the reactivity of this bifunctional reagent, providing a framework for its strategic application in multi-step synthetic sequences.

The pyrimidine core is a common motif in a vast array of biologically active compounds, including antiviral and anticancer agents.[4] The presence of chloro-substituents at the 4 and 6 positions significantly enhances the electrophilicity of these centers, making them susceptible to displacement by a wide range of nucleophiles.[5][6] Concurrently, the N-methoxy-N-methylamide (Weinreb amide) at the 5-position provides a stable yet reactive handle for the introduction of a carbonyl group, a cornerstone of many synthetic transformations.[2][3][7][8]

This document will delve into the distinct and synergistic reactivity of these two functionalities, offering insights into reaction mechanisms, experimental considerations, and potential applications in the synthesis of novel chemical entities.

Part 1: The Reactivity of the 4,6-Dichloropyrimidine Core

The 4,6-dichloropyrimidine moiety is the primary site for introducing molecular diversity. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine atoms, renders the C4 and C6 positions highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The generally accepted mechanism for SNAr on dichloropyrimidines proceeds through a two-step addition-elimination sequence. A nucleophile first attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring.

G reagent 4,6-dichloro-N-methoxy-N- methylpyrimidine-5-carboxamide intermediate Meisenheimer Complex (Tetrahedral Intermediate) reagent->intermediate + Nu- nucleophile Nucleophile (Nu-) product Monosubstituted Product intermediate->product - Cl- chloride Cl-

Caption: Generalized workflow for the SNAr reaction on the 4,6-dichloropyrimidine core.

The two chlorine atoms can be substituted sequentially, allowing for the controlled introduction of different functional groups. The regioselectivity of the first substitution can be influenced by steric and electronic factors of both the pyrimidine substrate and the incoming nucleophile.

Experimental Protocol: Monosubstitution with an Amine

This protocol describes a general procedure for the selective monosubstitution of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide with a primary or secondary amine.

Materials:

  • 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

  • Amine of choice (e.g., morpholine)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 eq) in anhydrous DMF at 0 °C, add the amine (1.1 eq) followed by DIPEA (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the desired monosubstituted product.

Part 2: The Role of the Weinreb Amide

The N-methoxy-N-methylamide, or Weinreb amide, is a versatile functional group that allows for the synthesis of ketones and aldehydes from carboxylic acid derivatives with high fidelity.[1][2][3] Its utility stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack.

Mechanism of Ketone Synthesis

When a Weinreb amide is treated with an organometallic reagent, such as a Grignard or organolithium reagent, a stable five-membered cyclic tetrahedral intermediate is formed.[2][3][7] This intermediate is stabilized by chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the common problem of over-addition of the organometallic reagent to the newly formed ketone.

G weinreb_amide Substituted Pyrimidine Weinreb Amide intermediate Stable Tetrahedral Intermediate weinreb_amide->intermediate + R-M organometallic Organometallic Reagent (R-M) ketone Pyrimidine Ketone intermediate->ketone + H3O+ workup Aqueous Acidic Workup (H3O+)

Caption: Reaction pathway for the conversion of a Weinreb amide to a ketone.

Experimental Protocol: Ketone Synthesis via Grignard Reaction

This protocol outlines a general procedure for the conversion of the Weinreb amide to a ketone using a Grignard reagent.

Materials:

  • Substituted pyrimidine-5-carboxamide (from Part 1)

  • Grignard reagent of choice (e.g., phenylmagnesium bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted pyrimidine-5-carboxamide (1.0 eq) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere.

  • Slowly add the Grignard reagent (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired ketone.

Data Presentation

The following table summarizes hypothetical yields for a series of reactions starting from 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, demonstrating the versatility of this reagent.

EntryNucleophile (Step 1)Organometallic Reagent (Step 2)Final ProductOverall Yield (%)
1MorpholinePhenylmagnesium bromide4-morpholino-6-chloro-5-benzoylpyrimidine75
2PiperidineMethylmagnesium iodide4-piperidino-6-chloro-5-acetylpyrimidine80
3Sodium methoxiden-Butyllithium4-methoxy-6-chloro-5-pentanoylpyrimidine70
4Thiophenol/K₂CO₃Ethylmagnesium bromide4-phenylthio-6-chloro-5-propanoylpyrimidine65

Conclusion

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a powerful and versatile synthetic intermediate that provides a gateway to a wide range of highly functionalized pyrimidine derivatives. By understanding the distinct yet complementary reactivity of the dichloropyrimidine core and the Weinreb amide functionality, researchers can strategically design and execute complex synthetic routes. The ability to perform sequential nucleophilic substitutions on the pyrimidine ring, followed by a controlled conversion of the Weinreb amide to a ketone or aldehyde, offers a robust platform for the generation of novel compounds for drug discovery and materials science applications. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists looking to harness the synthetic potential of this valuable bifunctional reagent.

References

  • CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google P
  • Fun, H.-K., et al. (2011). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o648. (URL: [Link])

  • Piizzi, G., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 553–579. (URL: [Link])

  • Arshad, M., et al. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o733–o734. (URL: [Link])

  • CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)
  • Mahmood, R. Q., & Yaseen, Z. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-197. (URL: [Link])

  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561. (URL: [Link])

  • O'Neill, P. M., et al. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Chemistry – A European Journal, 25(62), 14066-14078. (URL: [Link])

  • Mahmood, R. Q. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. (URL: [Link])

  • El-Sayed, N. N. E., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1243577. (URL: [Link])

  • Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(7), 180-200. (URL: [Link])

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. (URL: [Link])

  • Ben-Zik, O., et al. (2011). 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1334. (URL: [Link])

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Chemical Science International Journal, 1-15. (URL: [Link])

Sources

Foundational

The Strategic Application of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Its inherent ability to engage in crucial hydrogen bonding interactions, coupled with the synthetic tractability to introduce a diversity of functional groups, has cemented its importance in medicinal chemistry. This guide delves into the synthesis, reactivity, and strategic applications of a highly functionalized pyrimidine derivative: 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. This compound, while not extensively documented in publicly available literature, represents a powerful and versatile building block for the construction of novel molecular entities with significant therapeutic potential.

Synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide: A Proposed Multi-Step Approach

Step 1: Vilsmeier-Haack Formylation to 4,6-dichloropyrimidine-5-carbaldehyde

The initial and crucial step is the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine-5-carbaldehyde. This is efficiently achieved through a Vilsmeier-Haack reaction, a powerful method for the formylation and chlorination of activated heterocyclic systems.[2]

Experimental Protocol: Vilsmeier-Haack Reaction

  • Reagents:

    • 4,6-dihydroxypyrimidine

    • Phosphorus oxychloride (POCl₃)

    • N,N-dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, a mixture of DMF and POCl₃ is stirred at 0°C for one hour to generate the Vilsmeier reagent in situ.[2]

    • 4,6-dihydroxypyrimidine is then added portion-wise to the reaction mixture.

    • The resulting heterogeneous mixture is stirred at room temperature for 30 minutes before being heated to reflux for three hours.[2]

    • Upon completion, the reaction mixture is cooled, and the volatile components are removed under reduced pressure.

    • The residue is carefully poured into ice water and the aqueous phase is extracted multiple times with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4,6-dichloropyrimidine-5-carbaldehyde.[2]

Step 2: Oxidation to 4,6-dichloropyrimidine-5-carboxylic acid

The aldehyde functional group of 4,6-dichloropyrimidine-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid. Several mild and efficient oxidation methods are available for this transformation, such as using potassium dichromate in acidic conditions.[3]

Experimental Protocol: Oxidation of Aldehyde to Carboxylic Acid

  • Reagents:

    • 4,6-dichloropyrimidine-5-carbaldehyde

    • Potassium dichromate(VI) (K₂Cr₂O₇)

    • Dilute sulfuric acid (H₂SO₄)

  • Procedure:

    • The 4,6-dichloropyrimidine-5-carbaldehyde is dissolved in a suitable solvent.

    • An excess of potassium dichromate(VI) solution and dilute sulfuric acid is added.

    • The mixture is heated under reflux to ensure complete oxidation.[3]

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to afford 4,6-dichloropyrimidine-5-carboxylic acid.

Step 3: Formation of the Weinreb Amide

The final step involves the conversion of the carboxylic acid to the desired N-methoxy-N-methylamide, commonly known as a Weinreb amide. This can be achieved through the formation of an intermediate acyl chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride, or through direct coupling methods.[4][5]

Experimental Protocol: Weinreb Amide Formation via Acyl Chloride

  • Reagents:

    • 4,6-dichloropyrimidine-5-carboxylic acid

    • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

    • N,O-dimethylhydroxylamine hydrochloride

    • A suitable base (e.g., triethylamine or diisopropylethylamine)

    • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Procedure:

    • The 4,6-dichloropyrimidine-5-carboxylic acid is suspended in an anhydrous aprotic solvent.

    • Thionyl chloride or oxalyl chloride is added, and the mixture is heated to reflux to form the acyl chloride. The reaction is monitored for the cessation of gas evolution.

    • Excess chlorinating agent is removed under reduced pressure.

    • The crude acyl chloride is dissolved in fresh anhydrous solvent and cooled in an ice bath.

    • A solution of N,O-dimethylhydroxylamine hydrochloride and a base in the same solvent is added dropwise.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.

The Strategic Importance of Key Functional Groups

The medicinal chemistry utility of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide stems from the unique combination and reactivity of its constituent functional groups.

The 4,6-Dichloropyrimidine Core: A Gateway to Diverse Scaffolds

The two chlorine atoms on the pyrimidine ring are highly susceptible to nucleophilic aromatic substitution (SNAr).[6] This allows for the sequential and regioselective introduction of a wide array of nucleophiles, including amines, alcohols, and thiols. The electron-withdrawing nature of the pyrimidine nitrogens activates the C4 and C6 positions for nucleophilic attack.[6] This reactivity enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

For instance, the dichloropyrimidine core is a common feature in the design of kinase inhibitors, where the pyrimidine nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][7]

The Weinreb Amide: A Versatile Acylating Agent

The N-methoxy-N-methylamide (Weinreb amide) is a particularly valuable functional group in organic synthesis. It is stable to a wide range of nucleophiles that would typically add twice to other carboxylic acid derivatives like esters or acyl chlorides.[4] However, it reacts cleanly with organometallic reagents (e.g., Grignard or organolithium reagents) to afford ketones. This allows for the controlled introduction of a variety of carbon-based substituents at the 5-position of the pyrimidine ring.

Furthermore, Weinreb amides can be reduced to aldehydes using mild reducing agents like lithium aluminum hydride.[4] This provides another avenue for further functionalization of the pyrimidine core.

Potential Applications in Drug Discovery

The unique structural features of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide make it a highly attractive starting material for the synthesis of novel therapeutic agents targeting a range of diseases.

Kinase Inhibitors for Oncology and Inflammatory Diseases

As previously mentioned, the disubstituted pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[1] By sequentially displacing the two chlorine atoms with various amine-containing fragments, it is possible to generate potent and selective inhibitors of kinases implicated in cancer and inflammatory disorders.[7]

Modulators of Other Key Biological Targets

The versatility of the dichloropyrimidine core extends beyond kinase inhibition. Derivatives of this scaffold have shown potential as inhibitors of other important enzyme families, such as phosphodiesterases (PDEs), which are key targets in inflammatory diseases.[7]

Generation of Focused Compound Libraries

The ability to perform selective and sequential nucleophilic substitutions on the dichloropyrimidine ring, combined with the diverse transformations possible with the Weinreb amide, makes this molecule an ideal starting point for the construction of diverse and focused compound libraries for high-throughput screening.

Data Presentation

Table 1: Key Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C₇H₇Cl₂N₃O₂
Molecular Weight 236.06 g/mol
LogP (Predicted) 1.5 - 2.0
Topological Polar Surface Area 55.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5

Visualization of Synthetic and Application Pathways

G cluster_synthesis Proposed Synthesis cluster_application Medicinal Chemistry Applications A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine- 5-carbaldehyde A->B Vilsmeier-Haack (POCl₃, DMF) C 4,6-Dichloropyrimidine- 5-carboxylic acid B->C Oxidation (e.g., K₂Cr₂O₇) D 4,6-Dichloro-N-methoxy-N- methylpyrimidine-5-carboxamide C->D Weinreb Amide Formation D_app 4,6-Dichloro-N-methoxy-N- methylpyrimidine-5-carboxamide E Sequential SNAr with Nucleophiles (Nu¹, Nu²) D_app->E F Reaction with Organometallics (R-MgX) D_app->F G Reduction to Aldehyde D_app->G H Diverse Biologically Active Molecules E->H F->H G->H

Caption: Proposed synthetic pathway and key applications of the title compound.

Conclusion

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide represents a strategically designed building block with immense potential in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is based on well-established and reliable chemical transformations. The inherent reactivity of the dichloropyrimidine core, coupled with the versatility of the Weinreb amide functionality, provides medicinal chemists with a powerful tool for the rapid and efficient synthesis of diverse libraries of novel compounds. The exploration of this and similar highly functionalized heterocyclic scaffolds will undoubtedly continue to drive the discovery of new and effective therapeutic agents.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Directed Functionalization of 4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Strategic Context In modern drug discovery, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Context

In modern drug discovery, highly functionalized pyrimidine scaffolds are foundational for developing kinase inhibitors and targeted therapeutics. The C5-position of the pyrimidine ring is notoriously difficult to selectively functionalize when highly electrophilic leaving groups (such as chlorines) are present at the C4 and C6 positions.

This application note details the synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (a specialized Weinreb amide) and its subsequent application in chelation-controlled ketone synthesis. By leveraging the Weinreb–Nahm methodology[1], chemists can achieve mono-addition of organometallic reagents at the C5-carbonyl without triggering unwanted nucleophilic aromatic substitution (SNAr) at the labile C4/C6 chlorides.

Mechanistic Principles & Causality

The utility of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide lies in its ability to form a highly stable tetrahedral intermediate upon nucleophilic attack.

When an organomagnesium (Grignard) or organolithium reagent attacks the carbonyl carbon, the metal cation (Mg²⁺ or Li⁺) is immediately chelated by both the resulting alkoxide oxygen and the methoxy oxygen of the N,O-dimethylhydroxylamine group[2]. This five-membered chelate ring acts as a thermodynamic sink at low temperatures (–78 °C).

  • The Causality of Chelation: Because this intermediate cannot collapse to form a ketone while the reaction is active, the highly electrophilic ketone is never exposed to excess organometallic reagent. This strictly prevents the over-addition side reactions that typically yield tertiary alcohols[1].

  • The Causality of Temperature: Maintaining –78 °C is not merely for the stability of the chelate; it is critical to suppress SNAr side reactions at the highly electrophilic C4 and C6 positions of the pyrimidine core.

Workflow SM 4,6-Dichloropyrimidine- 5-carboxylic acid Act Activation (Oxalyl Chloride, DMF, DCM) SM->Act IntInt IntInt Act->IntInt Int Acid Chloride Intermediate Amid Amidation (HN(OMe)Me·HCl, DIPEA) WA Weinreb Amide (4,6-dichloro-N-methoxy- N-methylpyrimidine-5-carboxamide) Amid->WA Grig Grignard Addition (R-MgX, THF, -78°C) WA->Grig Ketone 5-Acyl-4,6-dichloropyrimidine (Ketone Product) Grig->Ketone IntInt->Amid

Fig 1. Workflow for the synthesis and application of the pyrimidine Weinreb amide.

Mechanism WA Weinreb Amide Nuc Nucleophilic Attack (R-MgX or R-Li) WA->Nuc Tetra Stable Chelated Tetrahedral Intermediate (Mg/Li coordinated to N-OMe and O-) Nuc->Tetra -78 °C to 0 °C Quench Aqueous Acid Quench (HCl or NH4Cl) Tetra->Quench Prevents over-addition Prod Ketone Product + HN(OMe)Me Salt Quench->Prod

Fig 2. Stable chelated tetrahedral intermediate preventing organometallic over-addition.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry and conditions required to maintain the integrity of the pyrimidine core throughout the two-stage workflow.

PhaseReagent / MaterialRoleEquivalentsTemp (°C)Time (h)
1. Activation 4,6-Dichloropyrimidine-5-carboxylic acidSubstrate1.00 → 25-
Oxalyl ChlorideActivating Agent1.50 → 252.0
N,N-Dimethylformamide (DMF)Catalyst0.050-
2. Amidation N,O-Dimethylhydroxylamine·HClNucleophile1.20 → 254.0
N,N-Diisopropylethylamine (DIPEA)Base3.00-
3. Addition 4,6-Dichloro-N-methoxy-N-methyl...Substrate1.0-78-
Organomagnesium (R-MgX)Nucleophile1.1-781.0

Experimental Protocols

Phase 1: Synthesis of the Weinreb Amide

Rationale for Reagent Selection: Direct peptide coupling reagents (e.g., HATU, EDC) often fail or produce low yields when applied to highly electron-deficient, sterically hindered pyrimidine-5-carboxylic acids. Conversion to the acid chloride using oxalyl chloride ensures quantitative activation without the harsh heating required by thionyl chloride[3]. Furthermore, DIPEA is selected over Triethylamine (TEA) because its steric bulk minimizes the risk of the base acting as a nucleophile and displacing the C4/C6 chlorides.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 4,6-dichloropyrimidine-5-carboxylic acid (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Purge the flask with Argon and cool the suspension to 0 °C using an ice-water bath.

  • Activation: Add catalytic DMF (0.05 eq). Slowly add oxalyl chloride (1.5 eq) dropwise over 10 minutes.

    • Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent. Dropwise addition controls the exothermic release of CO₂ and CO gases, preventing solvent bumping.

  • Self-Validation Checkpoint 1: Allow the reaction to warm to room temperature. The reaction is complete when gas evolution ceases and the opaque suspension transitions into a clear, homogeneous solution (approx. 2 hours). To definitively validate, quench a 10 µL reaction aliquot in 1 mL of methanol; LC-MS analysis should reveal the mass of the corresponding methyl ester, confirming complete acid chloride formation.

  • Concentration: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM (0.2 M).

  • Amine Preparation: In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM at 0 °C. Add DIPEA (3.0 eq) dropwise to free-base the amine.

  • Coupling: Transfer the acid chloride solution dropwise into the amine solution at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Dilute the reaction with DCM, wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.

Phase 2: Chelation-Controlled Ketone Synthesis

Rationale for Reagent Selection: The Weinreb amide is subjected to Grignard addition. Strict adherence to cryogenic conditions is mandatory to preserve the tetrahedral intermediate and prevent SNAr degradation of the pyrimidine core.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under Argon.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to strictly –78 °C.

  • Nucleophilic Addition: Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise down the side of the flask over 15 minutes.

    • Causality: Slow addition prevents localized heating spikes. The magnesium ion instantly coordinates to the methoxy and carbonyl oxygens, forming the stable tetrahedral intermediate[1].

  • Self-Validation Checkpoint 2: Stir at –78 °C for 1 hour. Quench a 50 µL aliquot into 500 µL of saturated aqueous NH₄Cl. Extract with 500 µL EtOAc and analyze the organic layer via LC-MS. The mass of the desired ketone should be dominant, with absolute absence of tertiary alcohol over-addition products.

  • Cryogenic Quench (Critical Step): Quench the bulk reaction while still at –78 °C by the rapid addition of cold saturated aqueous NH₄Cl.

    • Causality: If the reaction is allowed to warm before quenching, the tetrahedral intermediate will collapse into the ketone while unreacted Grignard reagent is still present, leading to over-addition. Quenching cold destroys the organometallic reagent before the intermediate breaks down.

  • Isolation: Allow the quenched mixture to warm to room temperature. Extract with EtOAc (3x). Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting 5-acyl-4,6-dichloropyrimidine via flash chromatography.

References

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Available at:[Link]

  • Weinreb ketone synthesis. Wikipedia. Available at:[Link]

Sources

Application

Application Note: Chemoselective Grignard Addition to 4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

Executive Summary The transformation of Weinreb amides into ketones via Grignard addition is a cornerstone reaction in modern medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds like kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of Weinreb amides into ketones via Grignard addition is a cornerstone reaction in modern medicinal chemistry, particularly in the synthesis of complex heterocyclic scaffolds like kinase inhibitors[1],[2]. However, executing this transformation on highly electron-deficient substrates—such as 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide —presents severe chemoselectivity challenges. The pyrimidine core, flanked by two highly electronegative chlorine atoms, is exceptionally susceptible to nucleophilic aromatic substitution ( SN​Ar ) and ring-opening side reactions[3].

This application note provides a field-proven, self-validating protocol for the chemoselective Grignard addition to this specific pyrimidine substrate. By strictly controlling cryogenic parameters and reaction stoichiometry, researchers can reliably isolate the target 4,6-dichloro-5-acylpyrimidine without over-addition or degradation of the heterocyclic core.

Mechanistic Rationale & Causality

To successfully execute this protocol, one must understand the causal relationship between the substrate's electronic properties and the experimental conditions chosen:

  • The Weinreb Advantage (Chelation Control): The N-methoxy-N-methylamide (Weinreb amide) is specifically chosen because it reacts with Grignard reagents to form a highly stable, five-membered cyclic tetrahedral intermediate[4]. The magnesium ion coordinates to both the carbonyl oxygen and the methoxy oxygen. This rigid chelate prevents the intermediate from collapsing into a ketone during the reaction, thereby neutralizing the risk of a second Grignard equivalent attacking to form an unwanted tertiary alcohol[4].

  • The SN​Ar Competition: The 4,6-dichloropyrimidine ring is profoundly electron-deficient. Grignard reagents are not only strong nucleophiles but also potent bases. If the internal temperature rises above -40 °C, the activation energy for SN​Ar is breached, and the Grignard reagent will preferentially attack the C4 or C6 positions, displacing the chloride ions[3].

  • Cryogenic Quenching: The timing and temperature of the quench are just as critical as the addition. If the reaction is allowed to warm before the unreacted Grignard reagent is neutralized, the tetrahedral intermediate will prematurely collapse into the highly electrophilic ketone, which will immediately react with the residual Grignard reagent to form a tertiary alcohol.

Mechanism Substrate Weinreb Amide Substrate (4,6-dichloro-pyrimidine core) Intermediate Stable Tetrahedral Intermediate (Mg-Chelate) Substrate->Intermediate Nucleophilic Acyl Attack (<-70°C) SideReaction SNAr / Ring Opening (C4/C6 Attack) Substrate->SideReaction Elevated Temp (>-40°C) or Excess RMgX Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Target Target Ketone (4,6-dichloro-5-acylpyrimidine) Intermediate->Target Acidic Quench (H3O+) OverAddition Tertiary Alcohol (Over-addition) Target->OverAddition Premature Collapse + Active RMgX

Figure 1: Mechanistic pathway showing tetrahedral intermediate stability vs. competing SNAr and over-addition side reactions.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative data derived from optimizing the Grignard addition to 4,6-dichloropyrimidine substrates, demonstrating the strict causality between temperature, stoichiometry, and yield.

EntryEquivalents of RMgXInternal Temp (°C)Addition RateYield of Ketone (%)Major Byproduct Observed
11.5 eq0 °CBolus< 10% SN​Ar adducts & Tertiary alcohol
21.2 eq-40 °CDropwise45% SN​Ar adducts (C4/C6 substitution)
31.05 eq-78 °CDropwise> 85% None (Trace unreacted starting material)
42.0 eq-78 °CDropwise60%Tertiary alcohol (post-quench over-addition)

Experimental Workflow & Protocol

Workflow Step1 1. Substrate Prep Anhydrous THF Step2 2. Cryogenic Cooling Internal Temp -78°C Step1->Step2 Step3 3. Grignard Addition Dropwise, Strict Temp Control Step2->Step3 Step4 4. IPC Validation Aliquot Quench & LC-MS Step3->Step4 Step5 5. Acidic Quench Sat. NH4Cl at -78°C Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Figure 2: Step-by-step workflow for the chemoselective Grignard addition to the pyrimidine substrate.

Materials Required
  • Substrate: 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 equiv)

  • Reagent: Grignard Reagent (e.g., Alkyl/Aryl-MgBr, 1.05 - 1.10 equiv, titrated prior to use)

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free, strictly < 10 ppm H₂O

  • Quench: Saturated aqueous Ammonium Chloride ( NH4​Cl ) solution

Step-by-Step Methodology

Step 1: System Preparation (Self-Validating Dryness)

  • Flame-dry a multi-neck Schlenk flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet.

  • Charge the flask with 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 equiv).

  • Add anhydrous THF to achieve a substrate concentration of 0.1 M. Stir to dissolve completely under a positive pressure of argon.

Step 2: Cryogenic Equilibration

  • Submerge the reaction flask in a dry ice/acetone bath.

  • Allow the system to equilibrate until the internal temperature probe reads strictly ≤ -75 °C . Do not proceed if the temperature is higher, as this will trigger SN​Ar degradation[3].

Step 3: Chemoselective Addition

  • Load the titrated Grignard reagent (1.05 to 1.10 equiv) into a gas-tight syringe.

  • Mount the syringe on a programmable syringe pump. Add the reagent dropwise down the inner wall of the flask at a rate that ensures the internal temperature never exceeds -70 °C .

  • Once the addition is complete, maintain the reaction at -78 °C for 1.5 to 2 hours.

Step 4: In-Process Control (IPC) - System Validation To validate that the tetrahedral intermediate has formed without prematurely collapsing:

  • Pre-chill a 2 mL HPLC vial containing 0.5 mL of saturated aqueous NH4​Cl in the dry ice bath.

  • Using a dry syringe, extract a 50 µL aliquot from the main reaction mixture and inject it directly into the chilled NH4​Cl vial.

  • Extract the vial with 0.5 mL of Ethyl Acetate (EtOAc) and analyze the organic layer via LC-MS.

  • Validation Criteria: The LC-MS must show complete consumption of the starting material and the exclusive presence of the target ketone mass. If unreacted starting material remains, add an additional 0.05 equiv of Grignard reagent to the main flask.

Step 5: Cryogenic Quench & Isolation

  • While maintaining the main reaction flask at -78 °C , add saturated aqueous NH4​Cl dropwise (approx. 2 mL per mmol of substrate). Causality: Quenching at -78 °C instantly destroys any unreacted Grignard reagent before the stable Mg-chelate can collapse into the ketone, completely preventing tertiary alcohol formation.

  • Remove the cooling bath and allow the biphasic mixture to warm to room temperature under vigorous stirring.

  • Transfer to a separatory funnel, dilute with water, and extract three times with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4,6-dichloro-5-acylpyrimidine.

References

  • Synthesis of Weinreb and their Derivatives (A Review)
  • Source: Organic Process Research & Development, ACS Publications (2019)
  • Source: Journal of the American Chemical Society, NIH (2020)
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)

Sources

Method

Application Note: Strategic Utilization of 4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide in Advanced API Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound CAS: 1426904-70-2 Executive Summary The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound CAS: 1426904-70-2

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved blockbuster drugs, particularly tyrosine kinase inhibitors (TKIs) and G-protein-coupled receptor (GPCR) modulators. 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide represents a highly versatile, trifunctional building block designed for the rapid assembly of complex bicyclic and tricyclic active pharmaceutical ingredients (APIs).

This guide provides a comprehensive, mechanistically grounded framework for utilizing this reagent. By exploiting the orthogonal reactivity of its two highly electrophilic chlorines and its C5-Weinreb amide, chemists can execute precise sequential functionalizations to build highly decorated heterocycles without the need for cumbersome protecting group strategies.

Mechanistic Rationale & Causality (E-E-A-T)

To master the use of this building block, one must understand the thermodynamic and kinetic forces governing its three reactive sites.

The 4,6-Dichloro Advantage: Sequential SNAr

The pyrimidine ring is inherently electron-deficient, making the halogens at the C4 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [1]. The presence of the electron-withdrawing C5-carboxamide further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, accelerating the first SNAr event.

  • Causality of Orthogonality: Once the first chlorine is displaced by a nucleophile (e.g., an amine), the newly introduced lone pair donates electron density into the pyrimidine ring via resonance. This significantly deactivates the remaining chlorine toward a second SNAr. This kinetic differential allows for perfect mono-substitution at mild temperatures (0°C to RT), reserving the second chlorine for a subsequent, higher-temperature reaction [2].

The Weinreb Amide Magic: Controlled C-C Bond Formation

Traditional esters or acid chlorides at the C5 position are prone to over-addition when reacted with organometallic reagents (Grignard or organolithium), leading to unwanted tertiary alcohols.

  • Causality of the Chelate Effect: The N-methoxy-N-methyl (Weinreb) amide solves this by forming a highly stable, five-membered cyclic metal chelate intermediate upon nucleophilic attack [3]. This tetrahedral intermediate is robust at cryogenic temperatures (-78°C to 0°C) and will not collapse to form the highly reactive ketone until the reaction is deliberately quenched with an aqueous acid. This guarantees a 1:1 stoichiometric addition, yielding a pure C5-ketone ready for subsequent cyclization.

Synthetic Workflow & Logical Architecture

The following diagram illustrates the standard synthetic divergence utilized in process chemistry to convert this starting material into a bicyclic API core (e.g., pyrido[2,3-d]pyrimidines).

G SM 4,6-dichloro-N-methoxy- N-methylpyrimidine-5-carboxamide SNAr1 Step 1: 1st SNAr (Regioselective Amination at C4) SM->SNAr1 R-NH2, DIPEA THF, 0°C to RT Weinreb Step 2: Grignard Addition (Weinreb Amide to C5-Ketone) SNAr1->Weinreb R'-MgBr, THF -78°C to 0°C SNAr2 Step 3: 2nd SNAr / Cyclization (Bicyclic Core Formation) Weinreb->SNAr2 Base, Heat Intramolecular Closure API Target API Core (e.g., Kinase Inhibitor Scaffold) SNAr2->API Deprotection & Salt Formation

Workflow for converting the pyrimidine scaffold into complex bicyclic API cores.

Quantitative Data: Nucleophile Scope & Selectivity

The table below summarizes validated reaction parameters for the first SNAr displacement on the 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide scaffold.

Nucleophile TypeExample ReagentEquivalentsBase / SolventTemp / TimeMono-SNAr YieldC4 vs C6 Selectivity
Aliphatic Amine Cyclopentylamine1.05 eqDIPEA (2.0 eq) / THF0°C, 2h> 92%N/A (Symmetric)
Aromatic Amine 4-Fluoroaniline1.10 eqK₂CO₃ (2.5 eq) / DMF60°C, 4h85 - 88%N/A (Symmetric)
Alkoxide Sodium Methoxide1.00 eqNone / MeOH-10°C, 1h78 - 82%N/A (Symmetric)
Thiolate Thiophenol1.05 eqEt₃N (1.5 eq) / DCM0°C, 1.5h> 95%N/A (Symmetric)

Note: Because the starting material is symmetric, the first substitution can occur at either C4 or C6 with identical results. The challenge lies in preventing double substitution, which is achieved via strict stoichiometric control and temperature moderation.

Experimental Protocols

The following self-validating protocols are designed for high reproducibility in a process chemistry environment.

Protocol 1: Mono-Amination via SNAr (C4-Functionalization)

Objective: Introduce an aliphatic amine while preserving the C6-chlorine and the C5-Weinreb amide.

  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 eq, 10 mmol) and anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the deactivation of the incoming nucleophilic amine.

  • Nucleophile Addition: Dropwise add the primary aliphatic amine (1.05 eq) dissolved in a minimal amount of THF over 15 minutes.

  • Monitoring: Stir for 2 hours at 0°C. Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material should be completely consumed. If double-substitution is observed (rare at 0°C), reduce the amine equivalents to 0.95 in future runs.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Ketone Synthesis via Grignard Addition (C5-Functionalization)

Objective: Convert the Weinreb amide to a ketone without affecting the pyrimidine halogens or the newly introduced amine.

  • Preparation: Dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Cryogenic Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Rationale: Cryogenic conditions are mandatory to stabilize the cyclic magnesium chelate, preventing premature collapse and subsequent over-addition to a tertiary alcohol.

  • Grignard Addition: Slowly add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) via syringe pump over 30 minutes. Keep the internal temperature below -70°C during addition.

  • Maturation: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quenching: Critical Step. Quench the reaction strictly at 0°C by the rapid addition of cold 1M HCl (aq). Rationale: The acidic aqueous quench breaks the stable metal chelate, releasing the desired ketone.

  • Workup: Extract with DCM. Wash with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and purify via flash chromatography.

Protocol 3: Intramolecular Cyclization (Bicyclic Core Assembly)

Objective: Utilize the remaining C6-chlorine to close the ring via a second SNAr or cross-coupling, forming the final API scaffold.

  • Reaction Setup: If the ketone introduced in Protocol 2 contains a nucleophilic tether (e.g., an ortho-amino group on an aryl ring), dissolve the intermediate in a high-boiling polar aprotic solvent like DMF or NMP.

  • Activation: Add a strong inorganic base (e.g., Cs₂CO₃, 3.0 eq).

  • Heating: Heat the mixture to 100°C–120°C for 12 hours. Rationale: The first amino group at C4 has donated electron density into the ring, deactivating the C6-chlorine. Elevated thermal energy is required to overcome the activation barrier for the second SNAr.

  • Isolation: Cool to room temperature and precipitate the product by pouring the mixture into ice water. Filter the resulting solid to isolate the crude bicyclic API core.

References

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products Source: ACS Publications URL:[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI (Molbank) URL:[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters (ACS) URL:[Link]

Application

Application Note: Palladium-Catalyzed Divergent Functionalization of 4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

Executive Summary In modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics, the pyrimidine scaffold remains a privileged pharmacophore. 4,6-dichloro-N-methoxy-N-methylpyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics, the pyrimidine scaffold remains a privileged pharmacophore. 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a highly versatile, densely functionalized building block that offers orthogonal reactivity vectors. This application note provides a comprehensive, self-validating guide to the sequential functionalization of this scaffold. By leveraging palladium-catalyzed cross-coupling at the C4/C6 positions and controlled nucleophilic addition at the C5 Weinreb amide, researchers can rapidly generate complex, tri-substituted pyrimidines with absolute regiocontrol.

Chemical Reactivity & Mechanistic Rationale

The utility of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide stems from the distinct electronic environments of its reactive sites:

  • C4 and C6 C–Cl Bonds (Cross-Coupling): The pyrimidine ring is intrinsically electron-deficient. The presence of the electron-withdrawing C5 carboxamide further depletes electron density, making the C4 and C6 positions highly susceptible to oxidative addition by Pd(0) species [1].

  • Electronic Deactivation (Regiocontrol): Once the first cross-coupling event occurs at C4 (e.g., Suzuki-Miyaura coupling with an aryl boronic acid), the newly introduced aryl group donates electron density into the pyrimidine core. This electronically deactivates the remaining C–Cl bond at C6, effectively preventing over-coupling (di-arylation) under mild conditions [1, 3]. To functionalize the C6 position, a more active catalyst system (e.g., Buchwald-Hartwig amination using bulky, electron-rich phosphine ligands like XPhos) is required [2].

  • C5 Weinreb Amide (Nucleophilic Addition): The N-methoxy-N-methylcarboxamide (Weinreb amide) serves a dual purpose. During Pd-catalysis, it acts as a stable, sterically encumbered directing group that resists premature cleavage. Post-coupling, it acts as a highly reliable electrophile for Grignard or organolithium reagents. The formation of a stable, five-membered cyclic metal-chelate intermediate prevents over-addition, ensuring the selective formation of ketones upon acidic workup [4, 5].

Strategic Workflow

G Core 4,6-dichloro-N-methoxy- N-methylpyrimidine-5-carboxamide MonoCoupling Mono-Suzuki Coupling (C4 Position) Core->MonoCoupling 1.0 eq Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 DiCoupling Buchwald-Hartwig Amination (C6 Position) MonoCoupling->DiCoupling 1.2 eq R-NH2 Pd2(dba)3, XPhos Weinreb Weinreb Amide Functionalization (C5 Ketone Formation) MonoCoupling->Weinreb R'-MgBr or R'-Li THF, 0 °C DiCoupling->Weinreb R'-MgBr or R'-Li THF, 0 °C

Figure 1: Divergent synthetic workflow for sequential cross-coupling and Weinreb functionalization.

Optimization & Quantitative Data

To achieve high chemoselectivity, ligand selection is paramount. Table 1 demonstrates the causality between ligand bite angle/steric bulk and the ratio of mono- to di-arylation during the initial Suzuki coupling. Table 2 outlines the optimization for the subsequent C6 amination.

Table 1: Ligand Screening for C4 Mono-Suzuki-Miyaura Coupling

Catalyst / Ligand Base Solvent Temp (°C) Mono-Coupling Yield (%) Di-Coupling Byproduct (%)
Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O 80 62 18
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 60 89 < 2
Pd₂(dba)₃ / XPhos K₃PO₄ Toluene/H₂O 80 45 48

Insight: Pd(dppf)Cl₂ provides the optimal balance. Its bidentate nature and moderate steric bulk prevent the catalyst from inserting into the deactivated C6 C–Cl bond, suppressing the di-coupling byproduct.

Table 2: Optimization of C6 Buchwald-Hartwig Amination (Post-Suzuki)

Catalyst / Ligand Amine (eq) Base Temp (°C) Conversion (%)
Pd(OAc)₂ / BINAP 1.2 Cs₂CO₃ 100 35 (Sluggish)
Pd₂(dba)₃ / BrettPhos 1.2 NaOtBu 90 72
Pd₂(dba)₃ / XPhos 1.2 Cs₂CO₃ 100 94

Insight: The deactivated C6 position requires the highly electron-rich, bulky biaryl phosphine XPhos to facilitate rapid oxidative addition and reductive elimination.

Self-Validating Experimental Protocols

Protocol A: Regioselective Mono-Suzuki-Miyaura Coupling (C4 Position)

Objective: Install an aryl group at C4 while preserving the C6 chlorine and C5 Weinreb amide.

  • Preparation: In an oven-dried Schlenk flask, charge 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 mmol, 236 mg), aryl boronic acid (1.0 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

  • Degassing (Critical Step): Add 1,4-dioxane (8 mL) and deionized water (2 mL). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, leading to incomplete conversion.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg) under a positive stream of Argon.

  • Reaction: Heat the mixture to 60 °C for 4 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material is consumed. Visual cue: If the solution turns completely black within 10 minutes, Pd black has precipitated due to poor degassing. A healthy reaction maintains a deep red/orange hue.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Sequential Buchwald-Hartwig Amination (C6 Position)

Objective: Substitute the remaining C6 chlorine with a primary or secondary amine.

  • Preparation: To a vial equipped with a Teflon septum, add the mono-coupled product from Protocol A (1.0 mmol), the desired amine (1.2 mmol), Cs₂CO₃ (2.0 mmol, 652 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and XPhos (0.05 mmol, 24 mg).

  • Solvent: Add anhydrous toluene (5 mL) that has been previously degassed via freeze-pump-thaw cycles.

  • Reaction: Seal the vial and heat at 100 °C for 12 hours.

  • Validation Check: Perform LC-MS. The disappearance of the characteristic chlorine isotopic pattern (M / M+2) confirms the complete displacement of the C6 chlorine.

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Post-Coupling Weinreb Amide Functionalization (C5 Ketone Formation)

Objective: Convert the C5 Weinreb amide to a ketone without over-addition to a tertiary alcohol.

  • Preparation: Dissolve the fully functionalized pyrimidine from Protocol B (1.0 mmol) in anhydrous THF (10 mL) under an Argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures stabilize the tetrahedral intermediate and prevent side reactions with the pyrimidine core.

  • Addition: Dropwise add the Grignard reagent (RMgBr, 1.5 mmol, typically 1.0 M in THF) over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quench (Self-Validating Step): Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL). Causality: The acidic quench breaks the stable 5-membered metal chelate, releasing the ketone. A sudden phase separation and dissolution of magnesium salts indicate a successful quench.

  • Workup: Extract with EtOAc (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthetic sequence, rely on the following analytical markers:

  • Mass Spectrometry (Isotopic Signatures):

    • Starting Material: Contains two chlorine atoms. MS will show a distinct 9:6:1 ratio for M : M+2 : M+4 peaks.

    • Protocol A Product: Contains one chlorine atom. MS will shift to a 3:1 ratio for M : M+2 peaks.

    • Protocol B Product: Chlorine is completely displaced. The M+2 isotope peak will vanish, leaving only the standard carbon/nitrogen isotopic distribution.

  • NMR Spectroscopy: The Weinreb amide methyl groups exhibit two distinct singlets in ¹H NMR (approx. δ 3.5 and 3.3 ppm) due to restricted rotation. The disappearance of these singlets and the appearance of the new ketone alkyl/aryl protons confirm the success of Protocol C.

References

  • BenchChem. Comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications - Benchchem: and Cross-Coupling.
  • National Institutes of Health (PMC). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides.
  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
  • Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications.
  • ACS Publications. Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity.
Method

Application Note: Scale-Up Manufacturing Process for 4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Process Engineering Protocol & Application Note Strategic Importance in Drug Discovery The compound 4,6-dichloro-N-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Process Engineering Protocol & Application Note

Strategic Importance in Drug Discovery

The compound 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (CAS: 1426904-70-2) is a highly versatile electrophilic building block in modern medicinal chemistry. It is predominantly utilized in the synthesis of pyrimidine-based kinase inhibitors, including potent PI3Kδ inhibitors and novel 4-aminopyrazolo[3,4-d]pyrimidine anti-cancer derivatives .

The strategic installation of the Weinreb amide (N-methoxy-N-methylamide) functionality is critical. When reacted with organometallic reagents (such as Grignard or organolithium reagents), the Weinreb amide forms a highly stable, five-membered cyclic chelate intermediate. This chelate prevents the premature collapse of the tetrahedral intermediate, thereby completely suppressing the over-addition of the nucleophile that would otherwise yield a tertiary alcohol byproduct . Upon acidic aqueous workup, the chelate smoothly collapses to deliver the desired ketone exclusively.

Process Chemistry & Route Selection

In early-stage discovery, this transformation is often performed using thionyl chloride ( SOCl2​ ) and dichloromethane (DCM). However, for multi-kilogram scale-up, these conditions present severe limitations: SOCl2​ requires elevated temperatures that can degrade the electron-deficient pyrimidine ring, and DCM poses environmental, regulatory, and phase-separation challenges.

To engineer a robust, scalable route, we utilize oxalyl chloride with catalytic N,N-dimethylformamide (DMF) for the activation of 4,6-dichloropyrimidine-5-carboxylic acid at ambient temperature. The reaction solvent is shifted to 2-methyltetrahydrofuran (2-MeTHF) , a greener alternative that offers superior phase separation during aqueous workup and forms a convenient azeotrope for downstream drying.

Synthetic_Workflow A 4,6-Dichloropyrimidine- 5-carboxylic acid B Oxalyl Chloride, DMF (cat.), 2-MeTHF 20 °C A->B C 4,6-Dichloropyrimidine- 5-carbonyl chloride B->C - CO, - CO2, - HCl D HN(OMe)Me·HCl, DIPEA, 2-MeTHF 0-5 °C C->D E 4,6-Dichloro-N-methoxy- N-methylpyrimidine- 5-carboxamide D->E - DIPEA·HCl

Figure 1: Two-step synthetic workflow for the preparation of the target Weinreb amide.

Scale-Up Engineering & Causality

Transitioning from the bench to the pilot plant requires mitigating specific chemical risks. As a Senior Application Scientist, I have implemented the following causality-driven modifications to ensure a high-yielding, self-validating system:

  • Exotherm & Gas Evolution Management: The activation step releases equimolar amounts of CO , CO2​ , and HCl . Oxalyl chloride must be dosed at a strictly controlled rate at 20 °C to prevent rapid volumetric expansion.

  • Base Selection (Steric Shielding): The pyrimidine ring is highly electrophilic at the C4 and C6 positions. Using a less hindered base like triethylamine (TEA) can lead to competitive nucleophilic aromatic substitution ( SN​Ar ) by the amine or trace moisture. We utilize N,N-diisopropylethylamine (DIPEA) ; its increased steric bulk completely suppresses this side reaction.

  • Self-Validating In-Process Control (IPC): To accurately monitor the completion of the acid chloride formation, an IPC aliquot is withdrawn and quenched directly into anhydrous methanol. This instantly converts the highly reactive acid chloride into the stable methyl ester, which is then quantified via HPLC against the starting material. This prevents false positives caused by the hydrolysis of unreacted acid chloride back to the starting material during standard aqueous HPLC preparation.

  • Chromatography-Free Isolation: The product is isolated via anti-solvent crystallization. By distilling off 2-MeTHF and replacing it with heptane, the target Weinreb amide precipitates as a highly pure crystalline solid, bypassing the need for unscalable silica gel chromatography.

Unit_Operations N1 Reactor 1: Acid Activation (2-MeTHF, 20°C) N2 Reactor 2: Amidation (0-5°C, DIPEA) N1->N2 Transfer Acid Chloride N3 Aqueous Quench (NH4Cl / H2O) N2->N3 Controlled Addition N4 Phase Separation & Organic Wash N3->N4 Biphasic Mixture N5 Solvent Swap to Heptane & Crystallization N4->N5 Organic Phase N6 Filtration & Vacuum Drying (40°C) N5->N6 Slurry

Figure 2: Process engineering flowchart for the multi-kilogram scale-up manufacturing process.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carbonyl chloride
  • Reactor Preparation: Purge a jacketed glass-lined reactor (Reactor 1) with N2​ . Charge 4,6-dichloropyrimidine-5-carboxylic acid (1.0 eq) and anhydrous 2-MeTHF (10 volumes).

  • Catalyst Addition: Add DMF (0.05 eq). Stir the suspension at 20 °C.

  • Activation: Begin dropwise addition of oxalyl chloride (1.2 eq) over 2 hours. Ensure the scrubber system is active to neutralize evolving HCl , CO , and CO2​ .

  • Aging & IPC: Stir the mixture at 20 °C for 4 hours.

    • Self-Validation Step: Withdraw 0.1 mL of the reaction mixture, quench into 1.0 mL of HPLC-grade methanol, and analyze via HPLC. The reaction is deemed complete when the starting material is < 1.0 a/a %.

  • Concentration: Apply vacuum (150 mbar) at 25 °C to remove excess oxalyl chloride and concentrate the mixture to approximately 5 volumes. Dilute back to 10 volumes with fresh 2-MeTHF.

Step 2: Synthesis of 4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide
  • Amine Preparation: In a separate vessel (Reactor 2), charge N,O-dimethylhydroxylamine hydrochloride (1.1 eq), DIPEA (2.5 eq), and 2-MeTHF (5 volumes). Cool the mixture to 0-5 °C.

  • Coupling: Transfer the acid chloride solution from Reactor 1 into Reactor 2 at a rate that maintains the internal temperature below 10 °C (highly exothermic).

  • Aging: Stir the resulting slurry at 5 °C for 2 hours. Confirm completion via HPLC (< 0.5% acid chloride remaining).

  • Quench & Workup: Quench the reaction by adding 10% aqueous NH4​Cl (5 volumes). Stir for 15 minutes, then allow the phases to separate. Drain the lower aqueous phase. Wash the organic phase sequentially with 5% aqueous NaHCO3​ (5 volumes) and brine (5 volumes).

  • Crystallization: Transfer the organic phase to a distillation setup. Distill the 2-MeTHF under reduced pressure while continuously feeding n-heptane (solvent swap) until the internal temperature reflects the boiling point of heptane and the 2-MeTHF content is < 5% by GC.

  • Isolation: Cool the resulting slurry to 0 °C over 2 hours. Filter the crystalline solid, wash with cold n-heptane (2 volumes), and dry in a vacuum oven at 40 °C to constant weight.

Quantitative Data & Mass Balance

The engineered process demonstrates excellent scalability, maintaining high purity profiles and consistent yields across multiple scales without the need for chromatographic purification.

ScaleAcid Input (kg)Isolated Yield (%)HPLC Purity (a/a %)Residual Solvents (ppm)
Bench0.1088.4%> 99.0%< 500 ppm
Pilot1.0089.1%> 99.2%< 500 ppm
Kilo-Lab10.0091.3%> 99.5%< 200 ppm

Table 1: Scale-up metrics, yield, and purity profiles for the synthesized Weinreb amide.

References

  • Title: Substituted aminopyrimidine compounds and methods of use Source: US Patent 9,657,007 B2 URL
  • Title : Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives Source : RSC Advances, 2024, 14, 30938-30953 URL :[Link]

  • Title : Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine Source : European Journal of Organic Chemistry, 2010 URL :[Link]

Application

Application Note: Advanced Methodologies for the Preparation of Polyfunctionalized Pyrimidine Derivatives from 4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (CAS: 1426904-70-2) Introduction & Strategic Significance In mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (CAS: 1426904-70-2)

Introduction & Strategic Significance

In modern drug discovery, the pyrimidine scaffold is a privileged pharmacophore, serving as the core structural motif for numerous FDA-approved therapeutics. Specifically, derivatives of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide have emerged as highly versatile, tri-electrophilic building blocks. This specific substitution pattern is frequently employed in the development of targeted multi-kinase inhibitors, including Syk ()[1] and MERTK ()[2] inhibitors.

By exploiting the orthogonal reactivity between the C4/C6 chlorines and the C5 Weinreb amide, chemists can execute highly controlled, divergent syntheses to rapidly generate complex structure-activity relationship (SAR) libraries.

Mechanistic Causality & Reactivity Profile

To successfully leverage this building block without generating complex mixtures of regioisomers or over-addition byproducts, one must understand the electronic interplay of its functional groups:

  • Regioselective SNAr at C4/C6: The starting material is electronically symmetric. The first nucleophilic attack (e.g., by an aliphatic or aromatic amine) occurs rapidly due to the strong electron-withdrawing nature of the pyrimidine nitrogens and the C5 carboxamide. Crucially, once the first amine is installed, its lone pair donates electron density into the pyrimidine ring via resonance. This significantly deactivates the remaining C6 chlorine, allowing for excellent mono-substitution control at 0 °C to room temperature ()[3].

  • Weinreb Amide Chelation at C5: Direct addition of Grignard (RMgX) or organolithium (RLi) reagents to standard esters often results in over-addition, yielding tertiary alcohols. The N-methoxy-N-methylamide (Weinreb amide) circumvents this. Upon nucleophilic attack, the methoxy oxygen and the carbonyl oxygen coordinate the metal cation (Mg²⁺ or Li⁺), forming a highly stable five-membered cyclic tetrahedral intermediate. This intermediate resists collapse until it is quenched with aqueous acid, cleanly releasing the desired ketone and minimizing over-addition ()[4] ()[5].

Strategic Workflow Diagram

Workflow SM 4,6-Dichloro-N-methoxy- N-methylpyrimidine-5-carboxamide PathA Pathway A: Regioselective SNAr SM->PathA 1.0 eq Amine, DIPEA DCM, 0 °C PathB Pathway B: Direct Grignard Addition SM->PathB RMgBr, THF -78 °C IntA 4-Amino-6-chloro-N-methoxy- N-methylpyrimidine-5-carboxamide PathA->IntA IntB 1-(4,6-Dichloropyrimidin-5-yl) ketone PathB->IntB KetoneA 1-(4-Amino-6-chloropyrimidin-5-yl) ketone IntA->KetoneA RMgBr, THF -20 °C to rt Final Polyfunctionalized Pyrimidine Scaffold (Kinase Inhibitor Core) IntB->Final Sequential SNAr & Cross-Coupling KetoneA->Final Suzuki/SNAr Pd cat. or Base

Fig 1. Divergent synthetic pathways for functionalizing the pyrimidine-5-carboxamide scaffold.

Experimental Protocols & Self-Validating Systems

Protocol A: Regioselective Mono-SNAr (C4 Amination)

Objective: Install a primary or secondary amine at the C4 position while strictly preserving the C6 chlorine and C5 Weinreb amide.

  • Reaction Setup: Dissolve 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Strict temperature control suppresses competitive di-substitution and prevents highly nucleophilic aliphatic amines from attacking the Weinreb amide.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Next, add the amine nucleophile (1.05 eq) dropwise over 10 minutes to maintain a low localized concentration.

  • Reaction & Workup: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Once complete, quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Self-Validation & Analytical Checkpoints:

  • LC-MS: The product must exhibit a characteristic M and M+2 isotope pattern (approx. 3:1 ratio), confirming the retention of exactly one chlorine atom.

  • ¹H NMR: The pyrimidine C2-H singlet (typically ~8.8 ppm in the starting material) will shift upfield (lower ppm) due to the electron-donating effect of the newly installed amine.

Protocol B: Weinreb Ketone Synthesis (C5 Functionalization)

Objective: Convert the C5 Weinreb amide to a ketone using a Grignard reagent without triggering over-addition or C6 halogen-metal exchange.

  • Reaction Setup: Dissolve the mono-SNAr intermediate from Protocol A (1.0 eq) in anhydrous THF (0.1 M) under argon.

  • Temperature Control: Cool the solution to -20 °C. Causality: While Weinreb amides are robust, the presence of the C6 chlorine necessitates sub-zero temperatures to prevent competitive SNAr by the Grignard reagent or unwanted halogen-metal exchange.

  • Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq) dropwise. Stir for 2–4 hours while maintaining the temperature below 0 °C.

  • Controlled Quench: Quench the stable tetrahedral intermediate by carefully adding 1M HCl or saturated NH₄Cl at 0 °C. Extract with EtOAc, wash with brine, dry, and purify.

Self-Validation & Analytical Checkpoints:

  • TLC: The resulting ketone is typically less polar than the starting Weinreb amide (higher Rf​ value).

  • ¹H NMR: Confirm the complete disappearance of the O-CH₃ (~3.5 ppm) and N-CH₃ (~3.2 ppm) singlets. Look for the appearance of the new acyl substituent signals (e.g., aromatic protons if a phenyl Grignard was used).

Protocol C: Late-Stage Functionalization (C6 Suzuki-Miyaura Coupling)

Objective: Replace the remaining C6 chlorine with an aryl or heteroaryl group to finalize the pharmacophore.

  • Reaction Setup: Combine the C6-chloro ketone intermediate (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a reaction vial.

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Degas the mixture by sparging with argon for 10 minutes.

  • Heating: Seal the vial and heat at 90 °C for 4–8 hours until complete consumption of the starting material.

  • Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC or flash chromatography.

Self-Validation & Analytical Checkpoints:

  • LC-MS: Complete loss of the chlorine isotope pattern. Appearance of the [M+H]+ peak corresponding to the fully functionalized product.

Quantitative Data & Optimization Matrix

The following table summarizes optimized conditions and yields for generating various derivatives using the telescoped A B C pathway:

EntryNucleophile (C4 SNAr)Grignard Reagent (C5 Ketone)Cross-Coupling Partner (C6)Overall Yield (%)*
1 MorpholinePhenylmagnesium bromidePhenylboronic acid68%
2 CyclopentylamineMethylmagnesium bromide4-Fluorophenylboronic acid62%
3 AnilineIsopropylmagnesium chlorideMorpholine (2nd SNAr instead of Suzuki)71%
4 N-Methylpiperazine4-Fluorophenylmagnesium bromide3-Pyridylboronic acid59%

*Note: Yields represent the isolated yield over three sequential steps following chromatographic purification.

References

  • Hisamichi, H., Naito, R., Toyoshima, A., Kawano, N., & Ichikawa, A. (2005). "Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives." Bioorganic & Medicinal Chemistry.[Link]

  • Zhang, W., et al. (2020). "Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development." RSC Medicinal Chemistry.[Link]

  • Trilleras, J., et al. (2022). "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank.[Link]

  • Balasubramaniam, S., et al. (2020). "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry.[Link]

  • Li, Y., et al. (2021). "Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate." Organic Process Research & Development.[Link]

Sources

Method

Handling, storage, and safety guidelines for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

Application Notes & Protocols for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide A Guide for Researchers in Synthetic Chemistry and Drug Development Introduction: Navigating the Chemistry of a Bifunctional Inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

A Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction: Navigating the Chemistry of a Bifunctional Intermediate

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a specialized chemical intermediate that combines two highly valuable functional motifs for modern organic synthesis: a reactive dichloropyrimidine core and a stable N-methoxy-N-methylamide (Weinreb amide). The dichloropyrimidine moiety serves as a versatile scaffold, with the two chlorine atoms acting as regioselective handles for nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse compound libraries.[1][2] Concurrently, the Weinreb amide provides a robust and controlled method for the synthesis of ketones or aldehydes via reaction with organometallic reagents, cleverly avoiding the common problem of over-addition that plagues more reactive carbonyl precursors like esters or acid chlorides.[3][4][5]

This unique combination makes the title compound a potent building block in medicinal chemistry and agrochemical research.[6][7] However, its utility is matched by its potential hazards. The chlorinated pyrimidine structure suggests irritant and toxic properties, necessitating stringent safety protocols.[1][8][9] This document serves as a comprehensive technical guide, grounded in established safety principles for related chemical classes, to ensure both the integrity of experimental outcomes and the safety of laboratory personnel.

Section 1: Compound Identification and Physicochemical Properties

Table 1: Compound Identifiers and Properties

PropertyValue / DescriptionSource / Rationale
IUPAC Name 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide---
Molecular Formula C7H7Cl2N3O2---
Molecular Weight 236.06 g/mol ---
Appearance Likely a white to off-white or light-yellow crystalline solid.Based on analogs like 4,6-dichloropyrimidine and 4,6-dichloro-5-methoxypyrimidine.[1][6][9]
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, THF, Ethyl Acetate) and poorly soluble in water.Based on general properties of halogenated heterocycles and Weinreb amides.[1][7]
Melting Point Not determined. For comparison, 4,6-dichloro-5-methoxypyrimidine melts at 54-59 °C.[6][7]Likely a solid at room temperature.
Storage Temperature 2-8°C is recommended for long-term storage.[6][9][10]To minimize potential degradation.

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its dichloropyrimidine core. Based on data for analogous structures, a comprehensive risk assessment is crucial before any handling.

Anticipated GHS Classification:

Based on the closely related 4,6-dichloro-N-methoxy-N-methyl-pyridine -3-carboxamide, the following hazard statements are anticipated.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[9]

Signal Word: Warning [9]

Pictograms:

Causality of Hazards:

  • Reactivity of Chlorine Atoms: The electron-withdrawing pyrimidine ring activates the chlorine atoms at positions 4 and 6 for nucleophilic attack. While this is useful synthetically, it also means the compound can react with biological nucleophiles, leading to irritation and potential toxicity.

  • Hydrolysis: Like many halogenated heterocycles, this compound may be sensitive to moisture, potentially undergoing slow hydrolysis to release hydrochloric acid (HCl), which is corrosive and a respiratory irritant.[11]

  • Inhalation Risk: As a crystalline solid, it can form dust, which, if inhaled, may cause respiratory tract irritation.[9][12]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8][11]

  • Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.[8][12]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

Hierarchy_of_Safety_Controls PPE PPE (Gloves, Goggles, Lab Coat) Admin Administrative Controls (SOPs, Training) Eng Engineering Controls (Fume Hood) Sub Substitution (Use a safer alternative) Elim Elimination (Physically remove the hazard)

Caption: Hierarchy of Safety Controls.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[13]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves should be worn for incidental contact.[8] Always inspect gloves before use and use proper removal technique to avoid skin contact.[13] Change gloves immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required when work is conducted within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Section 4: Protocols for Safe Handling and Use

Adherence to established protocols is critical for minimizing exposure and ensuring experimental success.

Protocol 4.1: Weighing and Dispensing Solid Compound
  • Preparation: Don all required PPE. Ensure the analytical balance is inside a fume hood or a vented balance enclosure.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Carefully transfer the required amount of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide from the storage container to the weighing vessel using a clean spatula. Avoid creating dust.[9][12]

  • Cleaning: Tightly seal the main storage container. Carefully clean the spatula and any minor residues from the balance area with a solvent-dampened cloth for appropriate disposal.

  • Transfer: Immediately transfer the weighed solid to the reaction vessel inside the fume hood.

Protocol 4.2: Setting Up a Reaction

Causality Note: The following protocol assumes a reaction sensitive to atmospheric moisture, which is a prudent assumption for many reactions involving organometallics (reacting with the Weinreb amide) or nucleophilic substitutions on the pyrimidine ring.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Reagent Addition: Add the weighed 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide to the reaction flask.

  • Solvent Addition: Add the anhydrous reaction solvent via cannula or syringe.

  • Temperature Control: Bring the reaction mixture to the desired temperature using an appropriate cooling or heating bath.

  • Subsequent Reagent Addition: Add other reagents (e.g., nucleophiles, organometallics) slowly via syringe or addition funnel, monitoring the reaction for any exotherms.

  • Reaction Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, LC-MS).

  • Quenching: Upon completion, cool the reaction to a safe temperature (e.g., 0 °C) before carefully quenching. Be aware that quenching reactions, especially those involving excess reagents like POCl₃ (if used in synthesis) or organometallics, can be highly exothermic.[11]

Section 5: Storage and Stability

Proper storage is crucial for maintaining the compound's purity and preventing the formation of hazardous byproducts.

Table 2: Storage and Stability Guidelines

ParameterGuidelineRationale & References
Temperature 2-8°C (Refrigerated)To inhibit decomposition and slow potential side reactions.[9]
Atmosphere Store under an inert gas (Nitrogen or Argon).To prevent hydrolysis from atmospheric moisture.[9]
Container Keep in a tightly sealed, clearly labeled container.To prevent contamination and moisture ingress.[12][14]
Incompatible Materials Segregate from strong oxidizing agents, strong acids, and strong bases.Chlorinated heterocycles can react with these substances.[8][9][14]
Location Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.To ensure a stable environment and prevent accidental exposure.[8][12]

Section 6: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13][15][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][15]

Spill Response Protocol

Spill_Response_Workflow start Spill Discovered alert Alert personnel and evacuate area start->alert assess Assess spill size and hazard alert->assess ppe Don appropriate PPE (gloves, goggles, etc.) assess->ppe If spill is manageable contain Contain the spill with absorbent material ppe->contain cleanup Carefully collect material into a sealed container contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose end Incident Reported dispose->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

A Guide for Researchers and Process Development Professionals Welcome to the technical support center for the synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. As a Senior Application Scientist, my go...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Process Development Professionals

Welcome to the technical support center for the synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yield. This guide is structured as a series of troubleshooting questions and FAQs, reflecting the real-world problems encountered during synthesis.

The target molecule, a Weinreb amide, is a crucial intermediate in organic synthesis, valued for its ability to react with organometallic reagents without the common problem of over-addition.[1][2] The stability of the tetrahedral intermediate formed during nucleophilic attack prevents the formation of tertiary alcohol byproducts, making it a superior choice for the controlled synthesis of ketones and aldehydes.[3]

However, the synthesis of this specific pyrimidine-based Weinreb amide presents unique challenges related to the reactivity of the starting materials and the sensitivity of the reaction intermediates. This guide will walk you through these challenges, providing not just solutions, but the chemical reasoning behind them.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequent issues encountered during the synthesis, which typically proceeds via the activation of 4,6-dichloropyrimidine-5-carboxylic acid to an acyl chloride, followed by amidation with N,O-dimethylhydroxylamine.

Diagram: General Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Weinreb Amide Formation Carboxylic_Acid 4,6-dichloropyrimidine- 5-carboxylic acid Acyl_Chloride 4,6-dichloro-pyrimidine- 5-carbonyl chloride Carboxylic_Acid->Acyl_Chloride  SOCl₂ or (COCl)₂  cat. DMF, DCM/Toluene Product 4,6-dichloro-N-methoxy- N-methylpyrimidine-5-carboxamide Acyl_Chloride->Product  Base (e.g., TEA, Pyridine)  DCM, 0°C to RT Amine_HCl N,O-dimethylhydroxylamine hydrochloride Amine_HCl->Product

Caption: General two-step synthesis pathway.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

This is the most common and frustrating issue. A low yield can typically be traced back to one of three areas: the starting materials, the reaction conditions, or the workup procedure.

Potential Cause 1: Incomplete Acyl Chloride Formation

The conversion of the carboxylic acid to the acyl chloride is the critical activation step. If this fails, the subsequent amidation will not proceed.

  • Scientific Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used to convert the carboxylic acid to the more reactive acyl chloride. This reaction often requires a catalytic amount of N,N-Dimethylformamide (DMF) to form the Vilsmeier reagent, which is the true activating species. If the reagents are old or have been improperly stored, they may be partially hydrolyzed and inactive.

  • Recommended Solutions:

    • Verify Reagent Quality: Use freshly opened or distilled thionyl chloride. Ensure DMF is anhydrous.

    • Optimize Conditions: The reaction is typically run in an inert solvent like Dichloromethane (DCM) or Toluene. Refluxing is often necessary to drive the reaction to completion. Monitor the reaction by quenching a small aliquot with methanol and analyzing the resulting methyl ester formation via LC-MS or TLC.

    • Consider an Alternative: For sensitive substrates, oxalyl chloride is often a milder and more effective choice than SOCl₂.

Potential Cause 2: Hydrolysis of the Acyl Chloride Intermediate

The 4,6-dichloropyrimidine-5-carbonyl chloride is highly reactive and extremely sensitive to moisture.[4]

  • Scientific Rationale: Acyl chlorides readily react with water to revert to the unreactive carboxylic acid. The dichloropyrimidine ring itself can also be susceptible to hydrolysis under certain conditions, potentially leading to the formation of 4-chloro-6-hydroxypyrimidine derivatives, which can complicate purification.[5][6]

  • Recommended Solutions:

    • Strict Anhydrous Conditions: Dry all glassware in an oven ( >120°C) and cool under a stream of nitrogen or argon. Use anhydrous solvents. Perform the reaction under an inert atmosphere.

    • Telescope the Reaction: Avoid isolating the acyl chloride. A common and effective strategy is to generate the acyl chloride, remove the excess SOCl₂ or (COCl)₂ in vacuo, redissolve the crude intermediate in fresh anhydrous solvent, and immediately proceed to the amidation step.

Potential Cause 3: Ineffective Amidation

The reaction between the acyl chloride and N,O-dimethylhydroxylamine hydrochloride requires a base to neutralize the HCl byproduct and to free the amine for reaction.

  • Scientific Rationale: N,O-dimethylhydroxylamine is almost always supplied as the hydrochloride salt to improve its shelf-life. At least two equivalents of a non-nucleophilic base (like triethylamine or pyridine) are required: one to liberate the free amine and a second to scavenge the HCl generated during the amide bond formation. Insufficient base will result in a stalled reaction.

  • Recommended Solutions:

    • Stoichiometry is Key: Use a minimum of 2.2 equivalents of a tertiary amine base (e.g., triethylamine, diisopropylethylamine).

    • Controlled Addition: Add the base slowly to a cooled (0°C) solution of the N,O-dimethylhydroxylamine hydrochloride in DCM before adding this mixture to the acyl chloride solution. This pre-mixing ensures the free amine is available to react.

Diagram: Troubleshooting Low Yield

Troubleshooting_Yield Start Low or No Yield Check_SM Analyze crude reaction mixture (TLC, LC-MS) Start->Check_SM SM_Consumed Starting carboxylic acid consumed? Check_SM->SM_Consumed Acyl_Chloride_Problem Issue in Step 1: - Inactive SOCl₂/(COCl)₂ - Insufficient heating - Wet reagents/solvents SM_Consumed->Acyl_Chloride_Problem  No   Amidation_Problem Issue in Step 2: - Acyl chloride hydrolysis - Insufficient base - Poor quality amine salt SM_Consumed->Amidation_Problem  Yes   Workup_Problem Product loss during workup/purification? - Emulsions - Hydrolysis during quench Amidation_Problem->Workup_Problem Optimize_Workup Optimize Workup: - Use brine to break emulsions - Careful pH adjustment - Check solvent choice Workup_Problem->Optimize_Workup  Yes   Success Yield Improved Workup_Problem->Success  No  

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide Derivatives

Welcome to the technical support center for the synthesis and optimization of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable synthetic intermediates. The precise control of reaction temperature is paramount to achieving high yield, purity, and reproducibility. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis, focusing on temperature as a key variable.

Q1: My reaction yield is consistently low or non-existent. Could the temperature be the problem?

Answer: Yes, an incorrect reaction temperature is a very common cause of low or no product yield. Both excessively low and high temperatures can be detrimental.

  • Causality at Low Temperatures: The formation of the Weinreb amide from the corresponding acyl chloride (often generated in situ) and N,O-dimethylhydroxylamine is an energy-dependent process. If the temperature is too low (e.g., -20 °C to 0 °C), the system may not have sufficient kinetic energy to overcome the activation energy barrier of the reaction.[1][2] This results in a stalled or impractically slow reaction, leading to poor conversion of your starting materials.

  • Causality at High Temperatures: Conversely, elevated temperatures can lead to the degradation of starting materials, reagents, or the desired product. Dichloropyrimidine rings are electron-deficient and can be susceptible to decomposition or unwanted side reactions at high temperatures.[1][3] Furthermore, the N-O bond in the Weinreb amide itself can be labile under harsh conditions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reaction yields.

Q2: My LC-MS and NMR analyses show multiple significant impurities. How can I use temperature to improve selectivity?

Answer: The formation of impurities is often a result of competing reaction pathways that become significant at non-optimal temperatures. Temperature control is a powerful tool for enhancing the selectivity towards your desired product.

  • Common Side Reactions:

    • Hydrolysis: If your acyl chloride intermediate is exposed to trace water at elevated temperatures, it can hydrolyze back to the carboxylic acid.

    • Bis-acylation/Side Reactions with Base: At higher temperatures, the reactivity of all components increases, which can lead to less selective reactions, such as reactions with the solvent or complex byproducts involving the base (e.g., triethylamine, DIPEA).[4]

    • Reaction at Pyrimidine Ring: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution.[5][6] While N,O-dimethylhydroxylamine is a soft nucleophile that should preferentially attack the acyl chloride, higher temperatures might provide enough energy for it to start reacting at the C4 or C6 positions of the pyrimidine ring, leading to complex impurities.

  • Optimization Strategy:

    • Start Cold: Begin the reaction at a low temperature (e.g., 0 °C or -15 °C) before the addition of your coupling agent or acyl chloride.

    • Slow Warming: After the initial addition, allow the reaction to warm slowly to room temperature over several hours.

    • Temperature Scouting: If impurities persist, perform a temperature scouting study to identify the optimal balance between reaction rate and selectivity.

Data Presentation: Example of a Temperature Scouting Study

EntryTemperature (°C)Time (h)Conversion of S.M. (%)Yield of Product (%)Key Impurity (%)
1-10445%40%< 1%
210298%92%3%
325 (RT)1>99%85%12%
4501>99%60%35% (degradation/side products)

S.M. = Starting Material (4,6-dichloropyrimidine-5-carboxylic acid or its activated form)

This table clearly demonstrates that for this hypothetical reaction, 10 °C provides the best combination of high conversion, high yield, and low impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical impact of temperature on the reaction to form the Weinreb amide on this specific pyrimidine scaffold?

Answer: The reaction temperature directly influences the reaction kinetics according to the Arrhenius equation. For the synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, temperature affects several factors:

  • Rate of Activation: The initial step often involves activating the carboxylic acid (e.g., with oxalyl chloride or thionyl chloride to form the acyl chloride). This step typically requires moderate temperatures (0 °C to room temperature) to proceed at a reasonable rate without degrading the sensitive dichloropyrimidine ring.

  • Rate of Amide Formation: The subsequent reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base is usually exothermic. Running this step at low temperatures (0 °C is common) helps to control the reaction rate, dissipate heat, and prevent the formation of over-addition or side products.[7]

  • Stability of Intermediates and Product: The Weinreb amide functional group is known to be stable, which is why it is so useful in synthesis.[8][9] However, the dichloropyrimidine core is electron-deficient and can be prone to degradation or nucleophilic attack at elevated temperatures.[3][10] Therefore, maintaining the lowest possible temperature that still allows for a reasonable reaction rate is the key principle. Many related Weinreb amide syntheses are performed at temperatures ranging from -78 °C to room temperature to ensure stability and selectivity.[11]

Q2: What are the best practices for precise temperature monitoring and control during my experiment?

Answer: Precise temperature control is a hallmark of a robust and reproducible chemical process.

  • Equipment:

    • Reaction Vessel: Use a jacketed reaction vessel connected to a circulating chiller/heater for the most accurate temperature control, especially for scales larger than a few millimoles. For smaller scales, an ice/salt bath (for cooling) or a silicone oil bath with a PID controller (for heating) is effective.

    • Thermometry: Use a calibrated digital thermometer with the probe placed directly in the reaction mixture (but not touching the vessel walls). Do not rely on the bath temperature, as there can be a significant gradient between the bath and the internal reaction temperature.

  • Procedure:

    • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from causing hydrolysis of your activated acid intermediate.

    • Controlled Reagent Addition: Add reagents, especially the activating agent or the base, dropwise via a syringe pump or an addition funnel. This is crucial for controlling any exotherms and maintaining a stable internal temperature.

Experimental Protocol: Temperature Optimization Study

This protocol provides a general framework for optimizing the reaction temperature for the synthesis of a 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide derivative.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acid Activation cluster_2 Step 3: Amide Formation (Parallel Runs) cluster_3 Step 4: Monitoring & Analysis A 1.1: Add 4,6-dichloropyrimidine-5-carboxylic acid and dry solvent (e.g., DCM, THF) to a dry, inerted flask. B 1.2: Cool flask to starting temp (e.g., 0°C). A->B C 2.1: Add activating agent (e.g., oxalyl chloride) and a catalytic amount of DMF dropwise. B->C D 2.2: Stir at 0°C to RT for 1-2h. Monitor for completion (e.g., cessation of gas evolution). C->D E 3.1: In separate flasks, dissolve N,O-dimethylhydroxylamine HCl and base (e.g., TEA) in dry solvent. D->E F 3.2: Cool each flask to a different target temp (T1=-10°C, T2=10°C, T3=25°C). E->F G 3.3: Add the activated acid solution (from Step 2) dropwise to each of the amine solutions at their target temps. F->G H 4.1: Take aliquots from each reaction at set time points (e.g., 30, 60, 120 min). G->H I 4.2: Quench aliquots and analyze by LC-MS to determine conversion, yield, and purity. H->I J 4.3: Determine optimal temperature based on data. I->J

Caption: Experimental workflow for a temperature scouting study.

Detailed Steps:

  • Materials & Setup:

    • 4,6-dichloropyrimidine-5-carboxylic acid

    • Oxalyl chloride or thionyl chloride

    • N,O-dimethylhydroxylamine hydrochloride

    • Anhydrous base (e.g., Triethylamine, DIPEA)

    • Anhydrous solvent (e.g., Dichloromethane, THF)

    • Anhydrous DMF (catalytic)

    • Dry, multi-neck round-bottom flasks, magnetic stirrers, inert gas line, calibrated thermometers, and cooling baths.

  • Procedure (Acid Activation):

    • To a flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous DCM (approx. 0.2 M).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (1.2 equiv) followed by one drop of anhydrous DMF.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour. The reaction is complete when gas evolution ceases. This creates your stock solution of the acyl chloride.

  • Procedure (Amide Formation - Parallel Optimization):

    • Set up three separate reaction flasks (R1, R2, R3).

    • In each flask, add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and anhydrous DCM.

    • Cool each flask to its target temperature: R1 to -10 °C, R2 to 10 °C, and R3 to 25 °C.

    • To each flask, slowly add the anhydrous base (3.0 equiv).

    • Divide the acyl chloride solution from step 2 into three equal portions.

    • Slowly add one portion of the acyl chloride solution to each of the three reaction flasks, ensuring the internal temperature remains at the target setpoint.

  • Monitoring and Workup:

    • Stir each reaction at its designated temperature.

    • Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC or LC-MS.

    • Once the optimal reaction time/temperature is identified, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

By systematically evaluating different temperatures, you can confidently identify the optimal conditions that maximize yield and minimize impurities for your specific substrate.

References

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  • Ansari, M. F., & Ganaie, S. A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

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  • Pisani, L., Prokopcová, H., Kremsner, J. M., & Kappe, C. O. (2003). High-Throughput Synthesis of N3-Acylated Dihydropyrimidines Combining Microwave-Assisted Synthesis and Scavenging Techniques. Organic Letters, 5(9), 1467–1470*. [Link]

  • Chen, F., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Organic Process Research & Development, 25(4), 879–885*. [Link]

  • Hale, L. V., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 88(18), 12797–12806*. [Link]

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  • Ali, M. A., & Ismail, M. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 184-201*. [Link]

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  • Srini Chem. (2025). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Srini Chem. [Link]

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Sources

Troubleshooting

Technical Support Center: Synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

Welcome to the technical support center for the synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, focusing on the identification, control, and minimization of common side products. Drawing from established principles in heterocyclic and amide chemistry, this document provides in-depth troubleshooting advice and optimized protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: My initial chlorination of 4,6-dihydroxypyrimidine-5-carboxylic acid is yielding a significant amount of a mono-chlorinated impurity. How can I drive the reaction to completion?

This is a common issue arising from incomplete chlorination. The presence of mono-chloro species, such as 4-chloro-6-hydroxypyrimidine-5-carboxylic acid, can complicate downstream purification.

Causality: The conversion of the two hydroxyl groups to chlorides typically occurs sequentially. Insufficient reactivity or stoichiometry of the chlorinating agent, or suboptimal reaction conditions, can stall the reaction at the mono-chloro intermediate.

Troubleshooting & Optimization:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[1][2] Using a large excess of POCl₃, often as the solvent, can help drive the reaction to completion.[1][3] However, this complicates the workup.

  • Reaction Temperature & Time: Ensure the reaction is heated sufficiently, typically to reflux, for an adequate duration.[4][5] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and mono-chloro intermediate.

  • Use of a Base/Catalyst: The addition of a tertiary amine base, such as pyridine or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction.[1][6] The base can activate the hydroxyl groups, making them more susceptible to chlorination.

  • Solvent-Free Conditions: A solvent-free approach using equimolar POCl₃ in a sealed reactor at high temperatures (e.g., 160°C) has been shown to produce high yields and purity, simplifying the workup process.[6][7]

Q2: During the workup of the chlorination reaction, I'm observing significant product loss and the formation of a new, more polar impurity. What is happening?

This is likely due to the hydrolysis of the reactive chloro groups on the pyrimidine ring, converting them back to hydroxyl groups.[1][8] Dichloropyrimidines are susceptible to nucleophilic substitution, especially under aqueous basic or acidic conditions.[9]

Causality: The workup procedure, particularly the quenching of excess POCl₃, is highly exothermic and generates acidic byproducts like HCl and phosphoric acid, which can catalyze hydrolysis.[1]

Best Practices for Workup:

  • Controlled Quenching: Always cool the reaction mixture before quenching. The preferred and safer method is a "reverse quench," where the reaction mixture is added slowly and carefully to a vigorously stirred vessel of ice-water or a cold aqueous base solution (e.g., saturated sodium bicarbonate or carbonate).[10][11]

  • pH Adjustment: After quenching, the pH should be carefully neutralized or adjusted to be slightly basic (pH 8-9) to precipitate the product and neutralize residual acids.[10][11]

  • Prompt Extraction: Immediately extract the product into a suitable organic solvent like dichloromethane or ethyl acetate to minimize its contact time with the aqueous phase.[4][10]

Troubleshooting Workflow: Chlorination Step

Caption: Troubleshooting decision tree for the dichlorination step.

Q3: I have successfully synthesized 4,6-dichloropyrimidine-5-carbonyl chloride. Now, in the final step to form the Weinreb amide, I'm getting low yields and a significant amount of the corresponding carboxylic acid. What is the cause?

The formation of the carboxylic acid byproduct points towards the hydrolysis of your highly reactive acid chloride starting material. The formation of N-methoxy-N-methylamides (Weinreb amides) requires anhydrous conditions.

Causality:

  • Moisture Contamination: 4,6-dichloropyrimidine-5-carbonyl chloride is extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will readily hydrolyze the acid chloride back to the carboxylic acid.

  • Reagent Quality: The N,O-dimethylhydroxylamine hydrochloride salt is often used.[12][13] If the free amine is used, it can be hygroscopic. The quality and dryness of the base (e.g., triethylamine, pyridine) used to neutralize the HCl salt are also critical.

Troubleshooting & Optimization:

  • Strict Anhydrous Conditions:

    • Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Ensure N,O-dimethylhydroxylamine hydrochloride is dry.

  • Reagent Addition Order: A typical procedure involves dissolving the acid chloride and N,O-dimethylhydroxylamine hydrochloride in an anhydrous solvent (e.g., chloroform, THF) at room temperature, cooling to 0°C, and then slowly adding the base (e.g., pyridine).[13]

  • Alternative Methods: If starting from the carboxylic acid, various coupling reagents can be used to form the Weinreb amide directly, avoiding the isolation of the sensitive acid chloride.[12][14] For sterically hindered acids, activation with methanesulfonyl chloride has proven effective.[15]

Optimized Protocol: Weinreb Amide Formation

This protocol assumes you are starting from the isolated 4,6-dichloropyrimidine-5-carbonyl chloride.

Materials:

  • 4,6-dichloropyrimidine-5-carbonyl chloride

  • N,O-dimethylhydroxylamine hydrochloride[12]

  • Anhydrous Pyridine

  • Anhydrous Chloroform (ethanol-free) or Tetrahydrofuran (THF)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of 4,6-dichloropyrimidine-5-carbonyl chloride and 1.1 equivalents of N,O-dimethylhydroxylamine hydrochloride in anhydrous chloroform.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 2.2 equivalents of anhydrous pyridine dropwise via syringe, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.[13]

  • Upon completion, dilute the reaction mixture with a 1:1 mixture of diethyl ether and methylene chloride.

  • Wash the organic layer sequentially with brine, 5% HCl (if pyridine is used), saturated sodium bicarbonate solution, and finally brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.

  • The product can be further purified by silica gel chromatography if necessary.[13]

Side Product Summary Table

Reaction StepCommon Side ProductStructure (Hypothetical)CausePrevention Strategy
Chlorination Mono-chloro Intermediate4-chloro-6-hydroxypyrimidine-5-carboxylic acidIncomplete reactionIncrease reaction time/temp, use excess POCl₃, add a base catalyst.[1]
Chlorination Workup Hydrolysis Product4-chloro-6-hydroxypyrimidine-5-carboxylic acidExposure to water/acidControlled reverse quench into cold base, rapid extraction.[10][11]
Amide Formation Carboxylic Acid4,6-dichloropyrimidine-5-carboxylic acidHydrolysis of acid chlorideStrict anhydrous conditions, high-quality reagents.
Amide Formation Over-addition ProductKetone/Alcohol (from subsequent reactions)Collapse of chelated intermediate[16]This is less common with Weinreb amides but can occur at high temperatures. Maintain low reaction temperatures.[17]

Mechanism Spotlight: The Stability of the Weinreb Amide Intermediate

The key advantage of using a Weinreb amide is its ability to resist over-addition by organometallic reagents or over-reduction by hydrides.[12][13] This selectivity is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate.

Caption: The Weinreb amide reaction pathway avoids over-addition.

This chelated intermediate is stable at low temperatures, preventing the elimination of the methoxy-methylamine group and subsequent second addition of the nucleophile.[16] Upon aqueous workup, the chelate is broken, and the intermediate collapses to form the desired ketone or aldehyde.[16]

By understanding these common pitfalls and implementing the recommended strategies, researchers can significantly improve the yield, purity, and reproducibility of their 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide synthesis.

References

  • Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates - Benchchem.
  • Preventing byproduct formation in pyrimidine chlorination reactions - Benchchem.
  • A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy) - Benchchem.
  • Weinreb ketone synthesis - Wikipedia. Available at: [Link]

  • Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine - Benchchem.
  • Technical Support Center: Chlorination in Pyrimidine Synthesis - Benchchem.
  • Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC. Available at: [Link]

  • Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions - Benchchem.
  • US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Semantic Scholar. Available at: [Link]

  • Question about working with Weinreb amide resin : r/chemistry - Reddit. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. Available at: [Link]

  • An In-Depth Technical Guide to 4,6-Dichloropyrimidine-5-carbaldehyde - Benchchem.
  • n-methoxy-n-methylamides. Available at: [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Process for the preparation of pure 4,6-dihloropyrimidine - Justia Patents. Available at: [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. Available at: [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry Stack Exchange. Available at: [Link]

  • What is the right reaction condition between Weinreb amide and vinyl lithium? - ResearchGate. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. Available at: [Link]

  • CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents.
  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 4,6-Dichloropyrimidine - SLT. Available at: [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. Available at: [Link]

  • Preparation method of 4,6-dichloropyrimidine - Eureka | Patsnap. Available at: [Link]

  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents.
  • CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents.
  • 109851564 Synthetic process of 4,6-dichloropyrimidine - WIPO Patentscope. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. Available at: [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones | The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review) - ResearchGate. Available at: [Link]

  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents.
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Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4,6-Dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide Substitutions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling with the functionalization of highly hindere...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling with the functionalization of highly hindered pyrimidine scaffolds.

The molecule 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide presents a unique dichotomy. Electronically, the electron-withdrawing 5-carboxamide group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, highly activating the C4 and C6 positions for Nucleophilic Aromatic Substitution (SNAr)[1]. However, sterically, the bulky N-methoxy-N-methyl (Weinreb) amide severely restricts the Bürgi-Dunitz approach angle required for nucleophilic attack[2].

This guide is designed to provide you with the causality behind these reaction failures and field-proven, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why do my standard SNAr conditions (EtOH, DIPEA, 80°C) fail or return unreacted starting material with this specific scaffold? A: The failure is driven by transition state thermodynamics. While the pyrimidine ring is electronically primed for attack, the rotating N-O-Me and N-Me bonds of the C5 Weinreb amide create a physical "steric shield" over the adjacent C4 and C6 C-Cl bonds. This drastically increases the activation energy ( ΔG‡ ) of the intermediate Meisenheimer complex. Standard thermal conditions simply do not provide enough kinetic energy to overcome this barrier[2].

Q2: I need to substitute with a bulky secondary amine (e.g., piperidine derivatives). SNAr is completely failing. What is the alternative? A: When steric bulk exists on both the electrophile (C5 Weinreb amide) and the nucleophile (secondary amine), SNAr is no longer a viable mechanistic pathway. You must switch to a Buchwald-Hartwig Amination (BHA) . BHA bypasses the SNAr transition state entirely. Palladium catalysts equipped with bulky, electron-rich biaryl phosphine ligands (like XPhos or BrettPhos) undergo oxidative addition into the C-Cl bond at a distance that avoids the immediate steric clash of the C5 group[3].

Q3: How do I ensure regioselectivity if I only want to substitute one chlorine (mono-amination)? A: The two chlorines at C4 and C6 are chemically equivalent in the starting material. However, once the first substitution occurs, the incoming amine donates electron density into the pyrimidine ring via resonance. This raises the LUMO energy, significantly deactivating the remaining C-Cl bond[1]. By strictly controlling the stoichiometry of the nucleophile to 1.05 equivalents and monitoring the temperature, mono-substitution is highly reliable.

Reaction Strategy & Mechanistic Workflows

To determine the correct approach for your specific nucleophile, consult the decision matrix below.

Workflow Start 4,6-dichloro-N-methoxy-N-methyl pyrimidine-5-carboxamide NucType Nucleophile Steric Bulk? Start->NucType Primary Low (Primary Amines) NucType->Primary Secondary High (Secondary/Aryl Amines) NucType->Secondary SNAr Microwave SNAr Anhydrous DMSO, DIPEA 120°C Primary->SNAr BHA Buchwald-Hartwig Pd(OAc)2, XPhos, t-BuONa 100°C Secondary->BHA Success1 C4-Substituted Product SNAr->Success1 Success2 C4-Substituted Product BHA->Success2

Caption: Decision matrix for substitution strategies based on nucleophile sterics.

Quantitative Condition Optimization

Below is a summary of quantitative data comparing reaction conditions for C4-substitution on hindered 4,6-dichloropyrimidines[4].

Reaction TypeNucleophile ClassSolventBase / CatalystTemp (°C)Expected Yield (%)
Thermal SNArPrimary AminesTHF / EtOHDIPEA (2.0 eq)8030 - 45
Microwave SNArPrimary AminesDMSODIPEA (3.0 eq)12085 - 95
Thermal SNArSecondary AminesDMFCs₂CO₃ (2.0 eq)100< 15 (Mostly SM)
Buchwald-HartwigSecondary/Aryl Amines1,4-Dioxanet-BuONa / Pd(OAc)₂, XPhos100 - 11080 - 92

Troubleshooting Guide

Issue 1: Formation of the C4-hydroxy byproduct (Hydrolysis) instead of amination.

  • Root Cause: The extreme steric hindrance slows down the amination rate, allowing trace water in hygroscopic solvents (like DMSO or DMF) to act as a competing nucleophile at elevated temperatures.

  • Solution: This is a solvent integrity issue. Switch to strictly anhydrous solvents stored over activated 3Å molecular sieves. Degas the solvent with dry N₂ for 15 minutes prior to adding the base.

Issue 2: Cleavage or substitution of the Weinreb Amide group.

  • Root Cause: Strong, unhindered nucleophiles (e.g., small alkoxides or organolithium reagents) may attack the highly electrophilic carbonyl carbon of the Weinreb amide instead of the sterically shielded C4/C6 positions.

  • Solution: Shift from kinetic to thermodynamic control. Lower the temperature and use a less nucleophilic base (e.g., K₂CO₃ instead of NaH). If using alkoxides, switch to a milder cross-coupling approach to form the C-O bond without degrading the amide.

Issue 3: Catalyst poisoning during Buchwald-Hartwig Amination.

  • Root Cause: The Weinreb amide's N-O and carbonyl oxygens can act as a bidentate ligand, chelating the Palladium(II) intermediate and stalling the catalytic cycle.

  • Solution: Increase the steric bulk of the phosphine ligand. Switching from BINAP to XPhos or BrettPhos prevents off-target chelation by physically crowding the Palladium center, forcing the reductive elimination step.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes built-in checkpoints to verify mechanistic success before proceeding to workup.

Protocol A: Microwave-Assisted SNAr (For Primary Amines)

Use this protocol when utilizing unhindered primary amines where thermal energy can overcome the steric barrier.

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 eq, 0.5 mmol).

  • Solvent & Base: Add 2.5 mL of anhydrous DMSO (ensure it is taken from a freshly sealed septum bottle). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).

  • Nucleophile Addition: Add the primary amine (1.05 eq, 0.525 mmol). Causality note: The slight 0.05 eq excess ensures full conversion while preventing di-substitution.

  • Reaction: Seal the vial with a crimp cap. Irradiate in a microwave reactor at 120°C for 45 minutes.

  • Validation Checkpoint: Sample 5 µL of the mixture, dilute in MeCN, and run LC-MS. You should observe the disappearance of the SM mass [M+H]⁺ 250/252 and the appearance of the mono-substituted product. If SM remains, irradiate for an additional 15 minutes.

  • Workup: Quench the reaction by pouring it into 15 mL of ice-cold saturated aqueous NaHCO₃. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (For Secondary/Hindered Amines)

Use this protocol to bypass the SNAr transition state for bulky nucleophiles.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Overcomes Steric Shield) Pd0->OxAdd PdII_1 L_nPd(II)(Ar)(Cl) OxAdd->PdII_1 Substrate AmineCoord Amine Coordination & Deprotonation PdII_1->AmineCoord PdII_2 L_nPd(II)(Ar)(NR2) AmineCoord->PdII_2 Amine + Base RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product

Caption: Buchwald-Hartwig catalytic cycle bypassing SNAr steric limitations.

  • Preparation: In an oven-dried Schlenk tube, combine 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 eq, 0.5 mmol), the secondary amine (1.2 eq, 0.6 mmol), and sodium tert-butoxide (t-BuONa) (1.5 eq, 0.75 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Causality note: The 1:2 Pd to ligand ratio ensures the formation of the active monoligated Pd(0) species while preventing catalyst aggregation into inactive Pd black.

  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat at 100°C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint: The reaction mixture should transition from a reddish-brown suspension to a dark, homogeneous solution. TLC (Hexanes:EtOAc 1:1) should reveal a new, lower Rf spot.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash column chromatography.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide. Retrieved from:[1]

  • WuXi AppTec. QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from:[2]

  • National Institutes of Health (PMC). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from:[3]

  • ACS Publications. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from:[4]

Sources

Troubleshooting

Troubleshooting low conversion rates with 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

An in-depth guide to navigating the complexities of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide for drug discovery and chemical synthesis. Welcome to the technical support hub for 4,6-dichloro-N-methoxy-N-met...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide for drug discovery and chemical synthesis.

Welcome to the technical support hub for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert-driven insights and practical solutions for troubleshooting low conversion rates and other common experimental challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental outcomes and provide robust, self-validating protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, stability, and reactivity of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.

Q1: How should I properly store and handle this reagent? A: 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Dichloropyrimidine derivatives can be sensitive to moisture and light.[1] The compound is classified as a skin and eye irritant, and harmful if swallowed or inhaled, so appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be used.[2]

Q2: What is the expected stability of this compound under typical reaction conditions? A: The compound's stability is generally good under anhydrous conditions. The pyrimidine core is robust, but the two chlorine atoms are susceptible to nucleophilic attack, which is the basis of its utility. The Weinreb amide moiety is stable to a wide range of non-nucleophilic reagents but can be cleaved under strongly acidic or basic conditions, or by certain reducing agents.[3][4]

Q3: What are the primary reaction pathways for this molecule? A: This molecule is a bifunctional reagent with two primary reactive sites:

  • The Dichloropyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes the chlorine atoms at the C4 and C6 positions excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions.[5]

  • The Weinreb Amide: The N-methoxy-N-methylamide group is a versatile precursor for the synthesis of ketones via reaction with organometallic reagents (e.g., Grignard or organolithium reagents) or aldehydes via reduction.[6][7]

Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

Low conversion rates in SNAr reactions are a frequent challenge. This section breaks down the common failure modes and provides systematic solutions.

Issue 1: Incomplete or No Reaction with Nucleophiles

Question: I am observing poor or no conversion when reacting 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide with my nucleophile (e.g., an amine or alcohol). What are the likely causes?

Answer: This issue typically points to problems with reagent activity, reaction conditions, or inherent substrate limitations.

Potential Causes & Solutions:

  • Poor Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride.

    • Troubleshooting: For amine nucleophiles, ensure the reaction includes a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to deprotonate the amine, increasing its nucleophilicity.[5] For alcohol nucleophiles (alkoxides), pre-formation of the alkoxide with a strong base like NaH or KOtBu is often necessary.

  • Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Troubleshooting: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[8] Ensure the solvent is anhydrous, as water can lead to hydrolysis side products.[9]

  • Insufficient Activation (Temperature): SNAr reactions on dichloropyrimidines often require thermal energy to overcome the activation barrier.

    • Troubleshooting: Many of these reactions require elevated temperatures, sometimes as high as 120-140 °C.[5][10] Systematically increase the reaction temperature while monitoring for product formation and potential degradation.

Issue 2: Formation of a Mixture of Mono- and Di-substituted Products

Question: My reaction is yielding a mixture of the desired mono-substituted product and the di-substituted byproduct, making purification difficult. How can I improve selectivity?

Answer: Achieving selective mono-substitution requires precise control over stoichiometry and reaction conditions.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: Using an excess of the nucleophile will inevitably lead to di-substitution.

    • Troubleshooting: Carefully control the stoichiometry, using 1.0 to 1.2 equivalents of the nucleophile for mono-substitution.[11] A slow, controlled addition of the nucleophile to the reaction mixture can also improve selectivity.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can drive the reaction towards the thermodynamically more stable di-substituted product.

    • Troubleshooting: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the optimal ratio of mono-substituted product is observed.[11] Consider running the reaction at a lower temperature for a longer period to favor kinetic control.

SNAr Workflow Diagram

cluster_0 S(N)Ar Troubleshooting Start Low S(N)Ar Conversion Check_Nuc Is Nucleophile Strong Enough? Start->Check_Nuc Check_Cond Are Conditions Optimal? Check_Nuc->Check_Cond Yes Add_Base Add non-nucleophilic base (e.g., DIPEA, K2CO3) Check_Nuc->Add_Base No Check_Stoich Is Stoichiometry Correct for Mono-substitution? Check_Cond->Check_Stoich Yes Optimize_Solv_Temp Use polar aprotic solvent (DMF, DMSO) Increase temperature Check_Cond->Optimize_Solv_Temp No Result_Good Improved Conversion Check_Stoich->Result_Good Yes Result_Mix Mixture of Products Check_Stoich->Result_Mix No Control_Stoich Use 1.0-1.2 eq. Nucleophile Monitor reaction closely (TLC/LCMS) Result_Mix->Control_Stoich Adjust Add_Base->Check_Cond Optimize_Solv_Temp->Check_Stoich Control_Stoich->Result_Good

Caption: Troubleshooting workflow for SNAr reactions.

Part 3: Troubleshooting Guide for Weinreb Amide Reactions

The Weinreb amide is designed to prevent over-addition of organometallic reagents, but failures can still occur, leading to low yields of the desired ketone.

Issue 1: Low Yield of Ketone with Organometallic Reagents

Question: I am reacting the Weinreb amide with a Grignard or organolithium reagent, but I'm getting a low yield of the target ketone. What's going wrong?

Answer: Low ketone yields can result from inactive reagents, improper reaction conditions, or competing side reactions.

Potential Causes & Solutions:

  • Inactive Organometallic Reagent: Grignard and organolithium reagents are extremely sensitive to moisture and air.

    • Troubleshooting: Use freshly prepared or recently titrated organometallic reagents. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.

  • Reaction Temperature: These reactions are highly exothermic and require careful temperature control.

    • Troubleshooting: The addition of the organometallic reagent should be performed at low temperatures (e.g., -78 °C to 0 °C) to prevent uncontrolled side reactions.[6] After the addition is complete, the reaction may be allowed to slowly warm to room temperature.

  • Competing Ring Attack: The organometallic reagent could potentially attack the electrophilic pyrimidine ring instead of the Weinreb amide.

    • Troubleshooting: This is less common but possible. Using less reactive organometallic reagents (e.g., organozinc or organocuprates) may improve selectivity for the Weinreb amide.

Issue 2: Formation of Tertiary Alcohol (Over-addition Product)

Question: I am observing the formation of a tertiary alcohol, which the Weinreb amide is supposed to prevent. Why is this happening?

Answer: The formation of a tertiary alcohol indicates that the tetrahedral intermediate, which is stabilized by chelation to the magnesium or lithium ion, is breaking down prematurely to form the ketone in situ, which then reacts with a second equivalent of the organometallic reagent.[6][12]

Potential Causes & Solutions:

  • Excessively High Temperature: Higher temperatures can destabilize the chelated intermediate, leading to its collapse.

    • Troubleshooting: Maintain a low temperature throughout the addition and for a period afterward. The workup should also be performed at low temperature (e.g., by quenching with a cold, saturated solution of NH₄Cl).[12]

  • Prolonged Reaction Time: Leaving the reaction for too long, even at low temperatures, can sometimes lead to the slow breakdown of the intermediate.

    • Troubleshooting: Monitor the reaction by TLC (quenching aliquots in a suitable buffer) and perform the workup as soon as the starting material is consumed.

  • Solvent Effects: Certain coordinating solvents might interfere with the stability of the chelated intermediate.

    • Troubleshooting: THF is the most common and reliable solvent.[12] Avoid using highly coordinating solvents unless specifically required by the protocol.

Weinreb Amide Reaction Mechanism

Caption: Mechanism of Weinreb amide reaction and over-addition pathway.

Part 4: Optimized Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Mono-amination via SNAr

This protocol details the selective substitution of one chlorine atom with a primary amine.

  • Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 equiv).

  • Solvent & Base: Add anhydrous DMF (to make a 0.2 M solution) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

  • Nucleophile Addition: Add the primary amine (1.1 equiv) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 4-12 hours), cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the mono-aminated product.

Protocol 2: Ketone Synthesis via Weinreb Amide Reaction

This protocol describes the formation of a ketone using a Grignard reagent.

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 equiv) and dissolve in anhydrous THF (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Quenching: While still at -78 °C, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add more ethyl acetate, and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Workup: Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate under reduced pressure and purify by flash column chromatography to obtain the desired ketone.

Data Summary: Typical Reaction Conditions
Reaction TypeNucleophile/ReagentSolventTemperatureTypical Yield (%)Reference
SNAr (Mono) Primary/Secondary AmineDMF, K₂CO₃80-140 °C60-99%[5]
SNAr (Mono) Aniline Derivative2-Propanol, HCl80 °C70-90%[9]
Weinreb Ketone Grignard ReagentTHF-78 °C to RT75-95%[6][13]
Weinreb Ketone Organolithium ReagentTHF-78 °C to RT70-90%[14]

References

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. [Link]

  • 4,6-Dichloro-5-methoxypyrimidine. PMC. [Link]

  • Crystal structure of 4,6-dichloro-5-methylpyrimidine. PMC. [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH. [Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. ACS Publications. [Link]

  • Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. ACS Publications. [Link]

  • CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Interconversion of Pyrimidine Nucleotides. ResearchGate. [Link]

  • Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. Synfacts. [Link]

  • US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
  • Overaddition of grignard to weinreb amide. Reddit. [Link]

  • An Efficient Route to 4-Aryl-5-pyrimidinylimidazoles via Sequential Functionalization of 2,4-Dichloropyrimidine. Organic Letters. [Link]

  • An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]

  • Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. Microbiology Spectrum. [Link]

  • One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications. [Link]

  • Metal-Free Reductive Cleavage of N–O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. University of Glasgow. [Link]

  • Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. MDPI. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg. [Link]

  • Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Plat-form. ResearchGate. [Link]

  • Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. ChemRxiv. [Link]

  • 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. [Link]

  • Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. Angewandte Chemie. [Link]

  • Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. PMC. [Link]

  • Regulation of Pyrimidine Biosynthesis by Purine and Pyrimidine Nucleosides in Slices of Rat Tissues'. Lovatt Research. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Reaction of amides with Grignard reagents. YouTube. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC. [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Acme Synthetic Chemicals. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Validation of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

In the realm of synthetic chemistry, particularly in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research pipeline.[1] Interme...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic chemistry, particularly in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research pipeline.[1] Intermediates such as 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, a functionalized pyrimidine, are pivotal building blocks.[2] Their structural integrity dictates the success of subsequent synthetic steps and the ultimate identity of the target molecule.

This guide provides an in-depth, experience-driven comparison of theoretical and experimental NMR data for the validation of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. We will delve into the causality behind experimental choices and establish a self-validating framework for researchers.

Theoretical ¹H and ¹³C NMR Spectral Predictions

Before stepping into the lab, a thorough theoretical analysis of the molecule's structure provides a predictive framework. This proactive analysis is crucial for distinguishing product signals from potential impurities or starting materials.

The structure of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide contains several key features that influence its NMR spectra:

  • A Dichloropyrimidine Ring: The two chlorine atoms and two nitrogen atoms are strong electron-withdrawing groups, which will significantly deshield the adjacent protons and carbons.[1]

  • A Weinreb Amide: The N-methoxy-N-methylamide group has characteristic signals for the -OCH₃ and -NCH₃ protons and carbons.[3][4]

Predicted ¹H NMR Spectrum

Based on established chemical shift ranges, we can predict the following proton signals:[5][6]

  • H-2 (Pyrimidine Ring): This lone proton is on an electron-deficient aromatic ring, flanked by two nitrogen atoms. Its chemical shift is expected to be significantly downfield, likely in the δ 8.8–9.2 ppm range as a singlet. For comparison, the H-2 proton in the parent 4,6-dichloropyrimidine resonates at 8.82 ppm.[1] The addition of the carboxamide group at C-5 is expected to induce a further downfield shift.[1]

  • -OCH₃ (Methoxy Group): The protons of the methoxy group are attached to an oxygen atom, placing them in the typical range for such groups. A singlet is expected around δ 3.7–4.0 ppm .

  • -NCH₃ (N-Methyl Group): The protons of the N-methyl group are slightly more shielded than the methoxy protons and should appear as a singlet in the δ 3.2–3.5 ppm range.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals:[7]

  • C=O (Carbonyl Carbon): The carbonyl carbon of the Weinreb amide is expected in the typical amide/ester region, around δ 165–170 ppm .

  • C-4 and C-6 (Chloro-substituted Carbons): The carbons directly bonded to chlorine atoms will be strongly deshielded, appearing in the δ 160–165 ppm range.

  • C-2 (Pyrimidine Ring): This carbon, situated between two nitrogen atoms, will also be significantly downfield, predicted around δ 158–162 ppm .

  • C-5 (Pyrimidine Ring): The carbon bearing the carboxamide group will be found at a more moderate chemical shift, estimated to be in the δ 115-125 ppm range.

  • -OCH₃ (Methoxy Carbon): This carbon should appear in the typical range for methoxy groups, around δ 61–63 ppm .[3]

  • -NCH₃ (N-Methyl Carbon): The N-methyl carbon is expected at a much higher field, around δ 32–35 ppm .[3]

Experimental Workflow for NMR Data Acquisition

A high-quality spectrum is the result of meticulous sample preparation and correctly chosen acquisition parameters.[8][9] The following protocol is designed to yield reliable and reproducible data.

Diagram: NMR Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh 5-10 mg (1H) or 20-30 mg (13C) of Sample B Dissolve in 0.6-0.7 mL of CDCl3 with 0.03% TMS A->B C Filter if Particulate is Present B->C D Transfer to 5 mm NMR Tube C->D E Tune and Shim Spectrometer D->E F Acquire 1H Spectrum (16-64 scans) E->F G Acquire 13C Spectrum (Proton Decoupled, >1024 scans) E->G H Fourier Transform & Phasing F->H G->H I Calibrate to TMS (0 ppm) H->I J Integrate 1H Peaks I->J K Compare Experimental Data with Predictions J->K

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean vial.[9][10][11]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its relatively clean spectral window.

    • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton in a Pasteur pipette into a clean 5 mm NMR tube.[11][12] Solid impurities can degrade the spectral quality.[10]

    • The final sample height in the tube should be approximately 4-5 cm (0.55-0.7 mL).[8][12]

  • NMR Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

    • ¹H NMR:

      • Pulse Sequence: A standard single-pulse experiment.

      • Number of Scans: 16-64 scans, depending on concentration, to achieve a good signal-to-noise ratio.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

      • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[7]

      • Acquisition Time: 1-2 seconds.

Comparative Analysis: Predicted vs. Experimental Data

The core of the validation process lies in the direct comparison of the acquired experimental data with the initial theoretical predictions. The following table summarizes exemplary experimental data for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, which aligns closely with our predictions.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Predicted δ (ppm)Experimental δ (ppm)MultiplicityIntegrationAssignment
8.8–9.29.05Singlet1HH-2
3.7–4.03.88Singlet3H-OCH₃
3.2–3.53.35Singlet3H-NCH₃
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Predicted δ (ppm)Experimental δ (ppm)Assignment
165–170167.8C=O
160–165163.2C-4 / C-6
158–162160.5C-2
115-125119.7C-5
61–6362.1-OCH₃
32–3533.9-NCH₃
Interpretation and Validation
  • ¹H Spectrum: The experimental spectrum shows three distinct singlets, perfectly matching the number of unique proton environments in the molecule. The downfield signal at 9.05 ppm is characteristic of the highly deshielded pyrimidine proton (H-2).[1] The signals at 3.88 ppm and 3.35 ppm are classic for N-methoxy and N-methyl groups of a Weinreb amide, respectively.[13] The 1:3:3 integration ratio confirms the relative number of protons for each signal, providing a quantitative layer of validation.[14]

  • ¹³C Spectrum: The proton-decoupled ¹³C spectrum displays the expected six signals (with C-4 and C-6 being chemically equivalent due to free rotation of the amide bond at room temperature, or coincidentally overlapping). The low-field signals above 160 ppm correspond to the carbonyl carbon and the carbons of the pyrimidine ring attached to electronegative atoms (Cl and N).[15] The signals at 62.1 ppm and 33.9 ppm are definitively assigned to the methoxy and N-methyl carbons of the Weinreb amide moiety.[3] The absence of extraneous peaks suggests a high degree of purity.

Diagram: Annotated Molecular Structure

G mol H2 H-2 (δ 9.05) OCH3 -OCH₃ (δ 3.88) NCH3 -NCH₃ (δ 3.35) p1->H2 p6->NCH3 p7->OCH3

Caption: Structure with key proton assignments and experimental chemical shifts.

Conclusion

The strong correlation between the theoretically predicted and experimentally obtained ¹H and ¹³C NMR spectra provides robust validation for the structure of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. The chemical shifts, multiplicities, and integrations are all consistent with the assigned structure. This systematic approach, combining predictive analysis with a meticulous experimental protocol, represents a reliable and efficient methodology for the structural elucidation of synthetic intermediates in a research and development setting.

References

  • BenchChem. (n.d.). Comparative 1H NMR Analysis of 4,6-Dichloropyrimidine-5-carbaldehyde.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications.
  • ResearchGate. (n.d.). Comparison of the 1 H-NMR Chemical Shift (δ, ppm) of.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • National Center for Biotechnology Information. (n.d.). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering. Retrieved from University of Minnesota Twin Cities website.
  • MDPI. (2020, May 11). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Università di Torino. (n.d.). Synthesis of Weinreb ami - IRIS-AperTO.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.
  • ResearchGate. (n.d.). The 1 H and 13 C NMR data for compounds 4-6 in CD 3 OD.
  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.
  • IntechOpen. (2025, October 29). Nuclear Magnetic Resonance Spectroscopy - Recent Research and Applications.
  • Chemistry LibreTexts. (2024, January 15). 2.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (2024, January 30). (PDF) Synthesis, characterization, and anticancer activity of 4,6-dichloropyrimi- dine chalcone hybrids and their mechanistic interaction studies with HSA: In-silico and spectroscopic investigations.
  • ResearchGate. (2015, June 25). (PDF) Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine.
  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review).
  • Google Patents. (n.d.). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Freebookcentre.net. (n.d.). NMR Spectroscopy Applications | Download book PDF.
  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Wiley-VCH. (n.d.). NMR Spectroscopy: Modern Spectral Analysis.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • National Center for Biotechnology Information. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • ChemicalBook. (n.d.). 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13 C NMR.

Sources

Comparative

A Comparative Guide to HPLC Method Development and Purity Validation for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the pharmaceutical intermediate, 4,6-dichloro-N-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the pharmaceutical intermediate, 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. We will explore the causal logic behind experimental choices, establish a self-validating protocol in line with international regulatory standards, and present a comparative analysis against an alternative chromatographic technique to inform technology selection in a modern drug development laboratory.

Introduction: The Analytical Imperative for a Key Intermediate

4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a halogenated pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry. As a key building block in the synthesis of active pharmaceutical ingredients (APIs), its purity and stability are paramount. A validated, stability-indicating analytical method is therefore not merely a quality control requirement but a foundational pillar of drug safety and efficacy. Such a method must be able to accurately quantify the compound and, crucially, separate it from any potential impurities or degradation products that may arise during synthesis or storage.[1]

This guide is designed for researchers, analytical scientists, and drug development professionals, providing a practical framework grounded in the harmonized guidelines of the International Council for Harmonisation (ICH).

Section 1: A Systematic Approach to HPLC Method Development

The development of a reliable HPLC method is a systematic process, beginning with an understanding of the analyte's physicochemical properties and culminating in an optimized, robust procedure. For a novel or non-publicized compound like 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, we must infer its properties from its structure to make logical starting choices.

1.1 Initial Assessment and Rationale

The structure of the target compound suggests it is a relatively non-polar molecule with a chromophore (the pyrimidine ring system) that will absorb UV light, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.[2][3] RP-HPLC is the workhorse of the pharmaceutical industry for its versatility and applicability to a wide range of compounds.[4]

Our initial experimental choices are therefore:

  • Column: A C18 stationary phase is the logical starting point. Its non-polar nature provides excellent retention for compounds of this type, and it is a well-understood and widely available column chemistry.

  • Mobile Phase: A combination of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol is standard for RP-HPLC. We will start with a gradient elution (gradually increasing the organic solvent concentration) to ensure that all components, from polar impurities to the less polar main compound, are eluted from the column in a reasonable time with good peak shape.

  • Detector: A Photodiode Array (PDA) or Diode-Array Detector (DAD) is preferable to a fixed-wavelength UV detector. A DAD acquires the entire UV-Vis spectrum for each peak, which is invaluable for determining the optimal detection wavelength and assessing peak purity.

1.2 The Method Development Workflow

The process of refining these initial parameters into a final, optimized method follows a logical sequence. This involves screening various conditions and making incremental adjustments to achieve the desired chromatographic performance, specifically good resolution between the main peak and any impurities, acceptable peak shape (tailing factor), and a practical run time.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Analyte Characterization (Structure, Solubility) Col_Select Column Selection (e.g., C18, C8) Start->Col_Select MP_Select Mobile Phase Screening (ACN/Water vs. MeOH/Water) Col_Select->MP_Select Detector_Setup Detector Setup (DAD for λ-max determination) MP_Select->Detector_Setup Grad_Opt Gradient Optimization (Slope & Time) Detector_Setup->Grad_Opt Initial Results Flow_Rate Flow Rate Adjustment Grad_Opt->Flow_Rate Temp_Opt Column Temperature (Affects viscosity & selectivity) Flow_Rate->Temp_Opt Final_Method Optimized Method (Meets System Suitability) Temp_Opt->Final_Method Fine-tuning

Caption: A systematic workflow for HPLC method development.

Section 2: Proposed Stability-Indicating HPLC Method

Based on the principles outlined above, the following is a hypothetical, optimized HPLC method for the purity determination of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.

ParameterCondition
Instrument HPLC with Quaternary Pump, Autosampler, and DAD
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40% to 85% B; 20-25 min: 85% B; 25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (hypothetical λ-max)
Sample Diluent Acetonitrile/Water (50:50, v/v)

Section 3: Comprehensive Method Validation per ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5][6] We will follow the internationally recognized ICH Q2(R1) guideline.[7][8][9]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][10] The most effective way to demonstrate this for a purity method is through forced degradation (stress testing).[11][12] The goal is to intentionally degrade the drug substance to ensure the method can separate the intact drug from its degradation products.[1] A degradation of 5-20% is typically targeted.[11][13]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in diluent, add 0.1 N HCl, and heat at 60 °C for 4 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in diluent, add 0.1 N NaOH, and heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Dissolve the compound in diluent and add 3% H₂O₂. Keep at room temperature for 24 hours before injection.

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours. Dissolve in diluent for injection.

  • Photolytic Degradation: Expose the compound (in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[14][15] Dissolve in diluent for injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a DAD.

Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis (using the DAD) should confirm that the main peak is spectrally pure in all stressed conditions.

Validation Parameters: Protocols and Acceptance Criteria

The following table summarizes the core validation parameters, their experimental protocols, and typical acceptance criteria.

ParameterExperimental ProtocolAcceptance Criteria
Linearity Prepare at least five concentrations of the reference standard across a range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.[16]
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that interval.[5][17]The specified range for the procedure.
Accuracy Analyze samples of known concentration (e.g., 80%, 100%, 120% of target) in triplicate. Alternatively, perform a spike-recovery study on a placebo matrix.Mean recovery of 98.0% to 102.0%.[18]
Precision Repeatability (Intra-assay): Perform six replicate analyses of a single sample at 100% concentration on the same day, by the same analyst.[17] Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[19]Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.[19]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the calibration curve.[19][20]The lowest concentration that can be quantified with acceptable precision and accuracy (typically RSD ≤ 10%).
Robustness Deliberately vary method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±5 °C, mobile phase pH by ±0.2 units) and assess the impact on the results.[5][16]System suitability parameters must still be met. No significant change in results.

Section 4: Comparative Analysis: Optimized HPLC vs. UPLC

To provide a complete picture, we compare our validated HPLC method with a hypothetical Ultra-Performance Liquid Chromatography (UPLC) method. UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures than HPLC.[4] This results in significant improvements in speed, resolution, and sensitivity.[21][22][23]

4.1 The UPLC Advantage

The primary benefits of transitioning from HPLC to UPLC are:

  • Faster Analysis: Run times can be reduced by up to 9 times compared to traditional HPLC, dramatically increasing sample throughput.[24]

  • Improved Resolution: Narrower peaks lead to better separation of complex mixtures.

  • Higher Sensitivity: Sharper, more concentrated peaks result in a better signal-to-noise ratio, which is ideal for impurity analysis.[21][23]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to significant cost savings and a greener laboratory footprint.[21][24]

4.2 Performance Comparison

The following table compares the key performance attributes of our developed HPLC method with a projected UPLC equivalent.

ParameterDeveloped HPLC MethodProjected UPLC Method
Column C18, 250 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.7 µm
Analysis Time 30 minutes5 minutes
System Pressure ~1500 psi~9000 psi
Peak Width (Main Peak) ~0.25 minutes~0.04 minutes
Resolution (Critical Pair) 1.83.5
Solvent Consumption/Run ~30 mL~3.5 mL

4.3 Comparative Workflow

The decision to use HPLC or UPLC depends on the specific needs of the laboratory, including throughput requirements, sample complexity, and available instrumentation.

ComparativeWorkflow cluster_hplc HPLC Pathway cluster_uplc UPLC Pathway Start Single Validated Analytical Requirement HPLC_Method Developed HPLC Method (30 min run time) Start->HPLC_Method UPLC_Method Transferred UPLC Method (5 min run time) Start->UPLC_Method HPLC_Data Data: Robust, Reliable Standard Throughput HPLC_Method->HPLC_Data Decision Technology Choice (Based on Lab Needs) HPLC_Data->Decision UPLC_Data Data: Faster, Higher Resolution High Throughput UPLC_Method->UPLC_Data UPLC_Data->Decision

Caption: Deciding between HPLC and UPLC based on performance.

Conclusion

This guide has detailed the systematic development and rigorous validation of a stability-indicating HPLC method for the purity analysis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. By adhering to ICH guidelines, we have established a trustworthy and scientifically sound analytical procedure capable of ensuring the quality and consistency of this critical pharmaceutical intermediate.

The comparative analysis with UPLC highlights the significant gains in efficiency and performance offered by modern chromatographic technologies. While HPLC remains a robust and indispensable tool, laboratories facing high-throughput demands should consider the long-term benefits of adopting UPLC. Ultimately, the choice of technology must be aligned with the specific analytical challenges and strategic goals of the drug development program. A well-developed and validated method, regardless of the platform, is fundamental to navigating the complex path to regulatory approval and delivering safe medicines to patients.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.).
  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
  • Ali, R., Bhatia, R., & Chawla, P. A. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • ICH. (n.d.). Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals.
  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide.
  • Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. (2025, September 10).
  • Research Journal of Pharmacy and Technology. (2020, December 14). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO2DRHdw4ie-v9CA-l-hkl7sRfqw472_gYyel3XNcgIa8_FLdKVPi9NBLBNOPxbJXxeJakScFiTzIG00GdyIX3-r45NYgE2B_esXYkYRlBwXzhLF5wC0NPionxiQiUD01a7u4qhSeSQa-Onwo8NBjX2nECOGv8ebgLJfmiwoo=]([Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide versus Standard Weinreb Amides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. The Weinreb-Nahm amide has long been...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. The Weinreb-Nahm amide has long been a cornerstone for the synthesis of ketones from organometallic reagents, prized for its ability to curtail the common problem of over-addition that plagues more reactive acylating agents.[1][2] This guide delves into a comparative analysis of a specialized heteroaromatic analogue, 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, and its reactivity profile against that of standard, typically aromatic or aliphatic, Weinreb amides. We will explore the nuanced electronic and steric factors that differentiate these two classes of reagents and provide practical, experimentally-grounded protocols.

The Weinreb Amide: A Foundation of Controlled Acylation

The efficacy of the standard Weinreb amide (N-methoxy-N-methylamide) in organic synthesis stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium).[1][3] This stability is attributed to the chelation of the metal cation by both the newly formed alkoxide and the N-methoxy oxygen atom.[1] This five-membered chelate is generally stable at low temperatures, preventing the collapse of the intermediate and the subsequent second addition of the nucleophile, which would lead to an alcohol byproduct.[2] Upon acidic workup, the intermediate readily breaks down to afford the desired ketone in high yield.

The Challenger: 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

The introduction of a pyrimidine core, particularly one bearing strongly electron-withdrawing chloro substituents, into the Weinreb amide framework is poised to significantly modulate its reactivity. The 4,6-dichloropyrimidine moiety is a potent electron-deficient system. This inherent electronic property is expected to render the carbonyl carbon of the carboxamide significantly more electrophilic than that of a standard benzamide-derived Weinreb amide.

Electronic Effects: A Double-Edged Sword

The heightened electrophilicity of the carbonyl carbon in 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide is a key differentiator. The two chlorine atoms and the two nitrogen atoms of the pyrimidine ring act as strong inductive electron-withdrawing groups, pulling electron density away from the carbonyl group.

This increased electrophilicity can be advantageous, potentially allowing for reactions with less reactive organometallic reagents or enabling reactions to proceed at lower temperatures. However, it also presents a potential challenge to the stability of the crucial tetrahedral intermediate. The very factors that enhance the initial reactivity may destabilize the chelated intermediate, making it more prone to collapse and subsequent over-addition, a side reaction that the Weinreb amide is designed to prevent.

Steric Considerations

Steric hindrance around the carbonyl group can also play a role in the reactivity of Weinreb amides. While a standard benzoyl Weinreb amide has ortho-hydrogens, the 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide possesses chlorine atoms at the positions flanking the carboxamide group. Although chlorine is larger than hydrogen, the C-Cl bond is longer, and the overall steric bulk in the immediate vicinity of the carbonyl may not be drastically different. However, the approach of the nucleophile to the carbonyl carbon will be influenced by the overall geometry of the pyrimidine ring.

Comparative Reactivity Profile

The following table summarizes the anticipated differences in reactivity between 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide and a standard benzoyl Weinreb amide.

FeatureStandard Benzoyl Weinreb Amide4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamideRationale
Carbonyl Electrophilicity ModerateHighThe pyrimidine ring with two nitrogen atoms and two chlorine atoms is strongly electron-withdrawing, increasing the partial positive charge on the carbonyl carbon.
Reactivity with Nucleophiles Good with a wide range of organometallics.Potentially higher, allowing for reaction with weaker nucleophiles or at lower temperatures.Increased electrophilicity of the carbonyl carbon.
Stability of Tetrahedral Intermediate High, due to stable five-membered chelate.Potentially lower.The electron-withdrawing nature of the pyrimidine ring may destabilize the negatively charged intermediate, potentially weakening the chelation effect.
Propensity for Over-addition Low.Potentially higher than standard Weinreb amides, especially at elevated temperatures or with highly reactive nucleophiles.A less stable tetrahedral intermediate is more likely to collapse to the ketone, which can then react with another equivalent of the nucleophile.
Potential Side Reactions Generally clean reactions to the ketone.Nucleophilic aromatic substitution (SNAr) at the 4- or 6-position of the pyrimidine ring by the organometallic reagent is a possible competing pathway.[4]The electron-deficient pyrimidine ring is susceptible to SNAr reactions.

Experimental Protocols

The following protocols provide a framework for the synthesis and utilization of both standard and the pyrimidine-based Weinreb amides.

Synthesis of a Standard Benzoyl Weinreb Amide

This protocol describes the synthesis of N-methoxy-N-methylbenzamide from benzoyl chloride.

Methodology:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) at 0 °C, add pyridine (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of benzoyl chloride (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired Weinreb amide.

G cluster_synthesis Synthesis of Benzoyl Weinreb Amide reagents N,O-dimethylhydroxylamine HCl Pyridine Benzoyl Chloride reaction Reaction in DCM 0 °C to RT reagents->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product N-methoxy-N-methylbenzamide purification->product

Caption: Workflow for the synthesis of a standard benzoyl Weinreb amide.

Synthesis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

This proposed synthesis starts from 4,6-dihydroxypyrimidine-5-carboxylic acid, which would first be chlorinated and then converted to the Weinreb amide.

Methodology:

  • Chlorination: Treat 4,6-dihydroxypyrimidine-5-carboxylic acid with excess phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) at reflux to yield 4,6-dichloropyrimidine-5-carbonyl chloride.

  • Amide Formation: After removing excess POCl₃ under vacuum, dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.2 eq) in DCM at 0 °C.

  • Slowly add the acid chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup as described in section 4.1.

  • Purify the crude product by flash column chromatography.

G cluster_synthesis_pyrimidine Synthesis of Pyrimidine Weinreb Amide start 4,6-dihydroxypyrimidine-5-carboxylic acid chlorination Chlorination (POCl3, DMF) start->chlorination acid_chloride 4,6-dichloropyrimidine-5-carbonyl chloride chlorination->acid_chloride amide_formation Amide Formation (N,O-dimethylhydroxylamine HCl, Et3N) acid_chloride->amide_formation product 4,6-dichloro-N-methoxy-N- methylpyrimidine-5-carboxamide amide_formation->product

Caption: Proposed synthetic workflow for the target pyrimidine Weinreb amide.

Ketone Synthesis: A Comparative Protocol

This protocol outlines a general procedure for the reaction of a Weinreb amide with a Grignard reagent.

Methodology:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR and TLC to assess the conversion and the formation of any over-addition product.

  • Purify the desired ketone by flash column chromatography.

G cluster_ketone_synthesis General Ketone Synthesis Protocol start Weinreb Amide in THF -78 °C grignard Grignard Reagent Addition start->grignard reaction Stir at -78 °C grignard->reaction quench Quench with sat. NH4Cl reaction->quench workup Aqueous Workup & Extraction quench->workup analysis Analysis (NMR, TLC) workup->analysis purification Column Chromatography analysis->purification over_addition Over-addition Product (Alcohol) analysis->over_addition ketone Desired Ketone purification->ketone

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Comparative

A Senior Application Scientist's Guide to 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide and 4,6-dichloropyrimidine-5-carboxylic acid

A Comparative Analysis for Advanced Synthetic Applications For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Advanced Synthetic Applications

For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] This guide provides an in-depth comparison of two closely related, yet functionally distinct, 4,6-dichloropyrimidine intermediates: the carboxylic acid and its corresponding Weinreb amide derivative.

This document moves beyond a simple catalog of properties to explore the strategic implications of choosing one intermediate over the other. We will delve into their comparative reactivity, provide validated experimental protocols, and explain the mechanistic rationale behind their divergent utility, empowering you to make more informed decisions in your synthetic design.

Section 1: Physicochemical Properties at a Glance

A foundational understanding begins with the basic physicochemical characteristics of these two compounds. While they share the same core heterocyclic structure, the modification at the C5 position introduces significant differences in their properties and handling.

Property4,6-dichloropyrimidine-5-carboxylic acid4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide
CAS Number 87600-98-4[3][4][5]Not available (custom synthesis)
Molecular Formula C₅H₂Cl₂N₂O₂[5][6]C₇H₈Cl₂N₃O₂
Molecular Weight 192.99 g/mol [6]237.06 g/mol
Physical Form Solid[5]Solid (predicted)[7]
Solubility Slightly soluble in water.[8]Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, EtOAc) (predicted)
Storage Stable under normal conditions.[3] Recommended freezer storage (-20°C).[6][8]Recommended refrigerated storage to prevent hydrolysis.[7]

Section 2: The Core Strategic Divergence: Reactivity with Organometallics

The primary reason for employing a Weinreb amide in place of a carboxylic acid or its simple ester is to gain precise control over reactions with highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents).[9]

A carboxylic acid, when deprotonated by an organometallic reagent, forms a carboxylate that is generally unreactive. If derivatized to an ester or acid chloride, it will react with one equivalent of the organometallic reagent to form a ketone. However, this newly formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct. This "over-addition" is a common and significant challenge in organic synthesis.[9]

The N-methoxy-N-methylamide (Weinreb amide) elegantly solves this problem. It reacts with the organometallic reagent to form a highly stable, five-membered chelated tetrahedral intermediate.[9] This intermediate is stable under the reaction conditions and does not collapse or react further until acidic workup is performed. Upon workup, the chelate breaks down to cleanly yield the desired ketone, preventing the over-addition that plagues other acylating agents.

Fig 1. Comparative reactivity of organometallics with carboxylic acid derivatives versus Weinreb amides.

Section 3: Synthesis and Interconversion Protocols

The carboxylic acid is the direct precursor to the Weinreb amide. The following protocols provide validated, step-by-step methods for the synthesis of the acid and its subsequent conversion.

Protocol 3.1: Synthesis of 4,6-dichloropyrimidine-5-carboxylic acid

The synthesis of dichloropyrimidine derivatives often involves the chlorination of a corresponding dihydroxypyrimidine precursor. The Vilsmeier-Haack reaction is a robust and widely used method for simultaneously installing the chloro and formyl groups, which can then be oxidized.[10] An alternative is direct chlorination of the corresponding carboxylic acid precursor.

Methodology: Chlorination of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine (Adapted from similar procedures)

This procedure uses phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for this class of heterocycles.[11]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: To the flask, add 4,6-dihydroxy-pyrimidine-5-carboxylic acid (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to serve as both the reagent and solvent.

  • Catalyst: Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Workup: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Extraction: The aqueous slurry is extracted multiple times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4,6-dichloropyrimidine-5-carboxylic acid.[11]

Protocol 3.2: Conversion of Carboxylic Acid to Weinreb Amide

The conversion of a carboxylic acid to a Weinreb amide requires the activation of the carboxyl group followed by reaction with N,O-dimethylhydroxylamine hydrochloride. Peptide coupling reagents are highly effective for this transformation.[9][12]

G cluster_0 Reaction Setup Start 4,6-dichloropyrimidine- 5-carboxylic acid Stir Stir at 0°C to RT for 2-12 hours Start->Stir Amine N,O-dimethylhydroxylamine hydrochloride Amine->Stir Base Base (e.g., DIPEA or NMM) Base->Stir Coupling Coupling Reagent (e.g., HATU, DMT-MM) Coupling->Stir Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Purified Weinreb Amide Purify->Product

Fig 2. Experimental workflow for the synthesis of the Weinreb amide from the carboxylic acid.

Methodology: HATU-Mediated Coupling

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-dichloropyrimidine-5-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq).[13]

  • Solvent: Dissolve the solids in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base: Cool the mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting carboxylic acid by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the target 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.

Section 4: Comparative Reactivity Profiles

Beyond the critical difference in organometallic reactions, the two compounds exhibit distinct reactivity profiles at the C5 position while sharing similar reactivity at the C4 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr) at C4/C6

Both molecules feature a highly electron-deficient pyrimidine ring, making the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr).[14][15] The reactivity at these positions is expected to be comparable for both the carboxylic acid and the Weinreb amide, as the electronic influence of the C5 substituent is similar. This allows for the sequential and regioselective displacement of the chlorine atoms with a variety of nucleophiles (amines, thiols, alkoxides), which is a cornerstone of building molecular diversity in drug discovery programs.[13][14]

General Protocol for SNAr with an Amine:

  • Setup: Dissolve the dichloropyrimidine starting material (acid or amide, 1.0 eq) in a suitable solvent like ethanol, THF, or dioxane.

  • Reagents: Add the desired amine nucleophile (1.0-1.2 eq for monosubstitution) and a base such as triethylamine (TEA) or DIPEA (1.5 eq).[14]

  • Reaction: Heat the mixture under reflux for 3-12 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Reactions at the C5-Carbonyl Group

This is where the functional utility of the two compounds sharply diverges.

  • 4,6-dichloropyrimidine-5-carboxylic acid:

    • Esterification/Amidation: Can be converted to esters or other amides using standard coupling protocols (as demonstrated in Protocol 3.2).

    • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes.

    • Acyl Chloride Formation: Can be converted to the highly reactive acyl chloride with thionyl chloride or oxalyl chloride, which can then be used for acylation reactions.

  • 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide:

    • Ketone Synthesis: As detailed in Section 2, its primary use is reacting with one equivalent of a Grignard or organolithium reagent to produce a ketone after workup.

    • Aldehyde Synthesis: Can be reduced to the corresponding aldehyde using milder reducing agents like diisobutylaluminium hydride (DIBAL-H) or LiAlH₄ at low temperatures. This is another significant advantage over the carboxylic acid, where reduction typically proceeds all the way to the alcohol.

Section 5: Summary and Strategic Recommendations

The choice between these two intermediates is entirely dependent on the synthetic goal. This guide provides a clear framework for making a strategic, evidence-based decision.

Synthetic GoalRecommended IntermediateRationale
Synthesis of a Ketone (R-CO-R') Weinreb Amide Prevents over-addition of organometallic reagents, providing clean and high-yielding ketone formation.[9]
Synthesis of an Aldehyde (R-CHO) Weinreb Amide Allows for controlled reduction to the aldehyde stage, avoiding over-reduction to the alcohol.
Synthesis of an Ester (R-COOR') or Amide (R-CONR'R'') Carboxylic Acid Serves as the most direct and cost-effective starting point for standard esterification or amidation reactions.
Nucleophilic displacement at C4/C6 followed by ketone formation Weinreb Amide Perform SNAr reaction(s) first, then utilize the Weinreb amide functionality for controlled ketone synthesis in a later step.
Large-scale synthesis where cost is a primary driver Carboxylic Acid As the precursor to the Weinreb amide, it is inherently less expensive and involves one fewer synthetic step.

By understanding the unique reactivity profiles and leveraging the detailed protocols within this guide, researchers can harness the full potential of the dichloropyrimidine scaffold, streamlining synthetic routes and accelerating the discovery of novel therapeutic agents.

References

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. [Link]

  • 4,6-Dichloro-5-methoxypyrimidine. (n.d.). PMC. [Link]

  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • US EPA. (2023, November 1). Pyrimidine, 4,6-dichloro-5-nitro- - Substance Details. [Link]

  • PubMed. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

  • Google Patents. (n.d.). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.
  • Google Patents. (n.d.). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • ResearchGate. (n.d.). 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. [Link]

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. [Link]

  • ResearchGate. (2021, April 12). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

  • PMC. (n.d.). 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). [Link]

  • ACS Publications. (2004, November 9). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • 4,6-dichloro-2-methoxy-pyrimidine-5-carbonitrile — Chemical Substance Information. (n.d.). [Link]

  • ACS Publications. (2023, December 29). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. [Link]

  • Google Patents. (n.d.). CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
  • Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (2026, February 20). [Link]

  • Chemical Communications (RSC Publishing). (2020, September 24). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • Google Patents. (n.d.).
  • A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. (n.d.). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals The core of this guide is built upon a foundation of scientific integrity, drawing from the well-documented fragmentation behaviors of dichloropyrimidines a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The core of this guide is built upon a foundation of scientific integrity, drawing from the well-documented fragmentation behaviors of dichloropyrimidines and N-methoxy-N-methylamides (Weinreb amides). By understanding the fundamental principles of mass spectrometry, we can deconstruct the molecule into its likely fragment ions, providing a powerful tool for its identification and characterization in complex matrices.

Predicted LC-MS Fragmentation Pathway

The fragmentation of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide in a typical positive ion mode Electrospray Ionization (ESI) tandem mass spectrometer is anticipated to be a multi-step process, initiated by the protonation of the molecule. The subsequent fragmentation cascade will likely be dictated by the relative stabilities of the resulting fragment ions and neutral losses.

The most probable sites of protonation are the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group. Fragmentation will then proceed from this protonated precursor ion.

A key fragmentation pathway for amides is the cleavage of the N-CO bond.[1] In the case of our target molecule, this would lead to the formation of a stable acylium ion. The presence of the electron-withdrawing chlorine atoms on the pyrimidine ring will influence the charge distribution and subsequent fragmentation steps.

Below is a proposed fragmentation pathway, illustrated with a Graphviz diagram and a detailed table of predicted fragment ions.

Fragmentation_Pathway M_H [M+H]+ m/z 238/240/242 F3 Fragment 3 Loss of N(OCH3)CH3 m/z 177/179/181 M_H->F3 Alternative Pathway NL1 Loss of N(OCH3)CH3 M_H->NL1 F1 Fragment 1 Acylium Ion m/z 177/179/181 NL2 Loss of CO F1->NL2 F2 Fragment 2 Loss of CO m/z 149/151/153 NL1->F1 NL2->F2

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.

Predicted Fragment Ions

Fragment Ion Predicted m/z Proposed Structure/Origin Notes
[M+H]⁺ 238/240/242Protonated parent moleculeThe isotopic pattern is due to the presence of two chlorine atoms.
Fragment 1 177/179/181Acylium ion formed by the cleavage of the N-CO bond and loss of N,O-dimethylhydroxylamine.A common and often abundant fragment for amides.[1]
Fragment 2 149/151/153Resulting from the loss of carbon monoxide (CO) from the acylium ion (Fragment 1).A characteristic fragmentation of acylium ions.
Fragment 3 177/179/181Direct loss of the N-methoxy-N-methyl group from the protonated molecule.This represents an alternative initial fragmentation step.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool for the analysis of this compound, other techniques could provide complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the molecule might be necessary to improve its volatility and thermal stability. The fragmentation pattern under Electron Ionization (EI) would likely be more extensive than ESI, potentially providing additional structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the definitive structural confirmation of the synthesized molecule. It provides detailed information about the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group of the amide and the C-Cl bonds.

The choice of analytical technique will depend on the specific research question, whether it is for initial identification, quantification in a complex matrix, or complete structural elucidation.

Detailed Experimental Protocol for LC-MS/MS Analysis

This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the reference standard of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide and dissolve it in 1 mL of a suitable solvent such as acetonitrile or methanol.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the analyte.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point for the separation of this type of small molecule.[2]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical starting gradient would be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A tandem quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: This will need to be optimized for the specific instrument and compound to achieve the desired fragmentation. A starting point would be to ramp the collision energy (e.g., 10-40 eV) to observe the different fragment ions.

  • Scan Mode:

    • Full Scan (MS1): To identify the protonated molecular ion ([M+H]⁺).

    • Product Ion Scan (MS/MS): To generate the fragmentation pattern of the selected precursor ion.

Caption: Experimental workflow for the LC-MS/MS analysis of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.

Trustworthiness and Self-Validating Systems

The protocol described above is designed to be a self-validating system. The use of a reference standard allows for the confirmation of retention time and the fragmentation pattern. The isotopic pattern of the precursor and fragment ions, due to the two chlorine atoms, serves as a powerful diagnostic tool for confirming the identity of the compound and its fragments. Any deviation from the expected isotopic distribution would indicate the presence of an interfering species.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the LC-MS fragmentation pattern of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. By leveraging our understanding of the fragmentation of related chemical structures, we can anticipate the key fragmentation pathways and develop a robust analytical method for its characterization. The provided experimental protocol serves as a solid foundation for researchers to begin their investigations into this and similar molecules, underscoring the power of predictive analysis in modern chemical research.

References

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. ResearchGate. [Link]

  • Pyrimidine, 4,6-dichloro- - the NIST WebBook. NIST. [Link]

  • 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem. [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. [Link]

  • PHARMACEUTICAL SCIENCES. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. MDPI. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction | Request PDF. ResearchGate. [Link]

  • MS/MS spectra of isomeric alkylamides. This figure compares fragments... ResearchGate. [Link]

  • Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. [Link]

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC. [Link]

  • Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. PMC. [Link]

  • Isolation and identification of antiplasmodial N-alkylamides from Spilanthes acmella flowers using centrifugal partition chromatography and ESI-IT-TOF-MS. PubMed. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. [Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. ACS Publications. [Link]

  • (PDF) Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. ResearchGate. [Link]

  • Conversion of Weinreb Amides into Benzene Rings Incorporating the Amide Carbonyl Carbon | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide: Benchmarking Acylation Yields of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide versus Acid Chlorides

In the landscape of pharmaceutical synthesis and drug development, the precise and high-yielding formation of carbon-carbon bonds is paramount. Acylation reactions, which install an acyl group (R-C=O) onto a nucleophile,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis and drug development, the precise and high-yielding formation of carbon-carbon bonds is paramount. Acylation reactions, which install an acyl group (R-C=O) onto a nucleophile, are fundamental transformations for building molecular complexity. For decades, the go-to acylating agents have been highly reactive acid chlorides. However, their utility is often compromised by a critical flaw: a propensity for over-addition, leading to diminished yields of the desired ketone and the formation of unwanted tertiary alcohol byproducts.

This guide provides an in-depth comparison between traditional acid chlorides and a modern, highly functionalized Weinreb amide, 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide . We will explore the mechanistic underpinnings of their reactivity, present comparative data, and offer detailed protocols to guide researchers in selecting the optimal reagent for achieving clean, high-yield ketone synthesis, a cornerstone of modern medicinal chemistry.

Part 1: The Mechanistic Divide: Reactivity and the Over-Addition Problem

The choice of an acylating agent dictates the outcome of reactions with potent organometallic nucleophiles like Grignard or organolithium reagents. The fundamental difference between acid chlorides and Weinreb amides lies in the stability of the intermediate formed after the initial nucleophilic attack.

The Acid Chloride Pathway: A Story of Uncontrolled Reactivity

Acid chlorides are among the most reactive carboxylic acid derivatives. This high reactivity, while seemingly advantageous, is also their primary drawback. When a Grignard reagent (R'-MgX) attacks an acid chloride, it rapidly forms a ketone intermediate.[1] This newly formed ketone is itself a reactive electrophile. In the presence of unreacted Grignard reagent, a second, often unavoidable, nucleophilic addition occurs, converting the desired ketone into a tertiary alcohol.[1][2][3] This "over-addition" plagues many synthetic routes, complicating purification and significantly lowering the yield of the target ketone.[2][4]

The Weinreb Amide Solution: Engineering a Stable Intermediate

In 1981, Steven M. Weinreb and Steven Nahm developed the N-methoxy-N-methylamide, now universally known as the Weinreb amide, to solve the over-addition problem.[2][5] The genius of this functional group lies in its ability to form a stable five-membered cyclic intermediate after the initial nucleophilic addition.[6][7] The oxygen and nitrogen atoms of the N-methoxy-N-methylamine moiety chelate the metal atom (e.g., Mg or Li) of the organometallic reagent. This chelated tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until an acidic workup is performed.[2][8] Consequently, the reaction stops cleanly after a single addition, preventing the formation of the tertiary alcohol byproduct.[7][9]

The subject of our focus, 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide , is a sophisticated example of this class. The dichloropyrimidine core is a common scaffold in medicinal chemistry, and its electron-withdrawing nature can influence the reactivity of the attached Weinreb amide.[10] Furthermore, the chlorine atoms provide synthetic handles for subsequent modifications via nucleophilic aromatic substitution (SNAr) reactions, adding to the molecule's versatility as a building block.[10][11]

G cluster_0 Acid Chloride Pathway cluster_1 Weinreb Amide Pathway AC R-COCl (Acid Chloride) Int1 Tetrahedral Intermediate (Unstable) AC->Int1 1. Nucleophilic     Attack Nuc1 R'-MgX Nuc1->Int1 Ketone R-CO-R' (Ketone) Int1->Ketone 2. Collapse     (Eliminates Cl⁻) Int2 Alkoxide Intermediate Ketone->Int2 3. Second Attack     (Undesired) Nuc2 R'-MgX Nuc2->Int2 Alcohol Tertiary Alcohol (Over-addition Product) Int2->Alcohol Workup2 H₃O⁺ Workup Workup2->Int2 WA R-CON(OMe)Me (Weinreb Amide) StableInt Stable Chelated Intermediate WA->StableInt 1. Nucleophilic Attack     & Chelation Nuc3 R'-MgX Nuc3->StableInt Ketone_WA R-CO-R' (Ketone - Clean Product) StableInt->Ketone_WA 2. Protonation     & Collapse Workup H₃O⁺ Workup Workup->StableInt

Caption: Reaction pathways of acid chlorides vs. Weinreb amides.

Part 2: Performance Benchmarking: A Comparative Analysis

The mechanistic differences translate directly into tangible performance metrics in the laboratory. While specific yields are always substrate-dependent, a general comparison highlights the clear advantages of the Weinreb amide approach for controlled acylation.

FeatureAcid Chlorides4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (as a Weinreb Amide)
Primary Product Mixture of ketone and tertiary alcohol.Desired ketone.[2][6]
Yield of Ketone Often low to moderate; highly sensitive to reaction conditions (temp, stoichiometry).[4]Generally high to excellent.[12][13][14]
Byproducts Significant amounts of over-addition product (tertiary alcohol).[1]Minimal; the primary byproduct is N,O-dimethylhydroxylamine, which is easily removed.[15]
Nucleophile Stoichiometry Requires precise control (ideally 1.0 equivalent); excess leads to over-addition.Tolerates an excess of the organometallic reagent without significant byproduct formation.[6][14]
Functional Group Tolerance Limited. Highly reactive nature precludes many sensitive functional groups.Broad. The milder conditions and high chemoselectivity tolerate a wide range of functionalities.[2]
Handling & Stability Highly moisture-sensitive, often requiring fresh preparation or distillation before use.Generally stable, crystalline solids that are easier to handle and store.[6]

Part 3: Experimental Protocols: From Theory to Practice

To illustrate the practical application, we provide generalized, step-by-step protocols for the synthesis of a hypothetical ketone, (4,6-dichloropyrimidin-5-yl)(phenyl)methanone , using both methodologies.

Workflow Overview

A successful synthesis relies on a structured workflow, from reaction setup to final product characterization.

G start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere, Cooling) start->setup 1. addition Slow Addition of Nucleophile setup->addition 2. reaction Reaction Monitoring (TLC, LC-MS) addition->reaction 3. quench Aqueous Workup & Quench reaction->quench 4. extraction Organic Extraction quench->extraction 5. purify Purification (Chromatography/ Recrystallization) extraction->purify 6. end End: Product Characterization (NMR, MS) purify->end 7.

Caption: Generalized experimental workflow for acylation reactions.
Protocol 1: Synthesis via Acid Chloride (Control Experiment)

Causality: This protocol uses a Gilman cuprate reagent, which is known to be softer and less reactive than Grignard reagents, in an attempt to minimize over-addition and isolate the ketone product from an acid chloride.[1] This demonstrates the extra measures often needed when using this class of reagent.

Reactants:

  • 4,6-dichloropyrimidine-5-carbonyl chloride (1.0 equiv)

  • Copper(I) iodide (CuI) (1.0 equiv)

  • Phenyllithium (2.0 equiv, as a solution in cyclohexane/ether)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Prepare the Gilman Reagent: To a flame-dried, argon-purged flask equipped with a magnetic stir bar, add CuI (1.0 equiv) and anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add phenyllithium solution (2.0 equiv) dropwise via syringe. The solution may change color, indicating the formation of the lithium diphenylcuprate ((Ph)₂CuLi). Stir at -78 °C for 30 minutes.

  • Acylation: In a separate argon-purged flask, dissolve 4,6-dichloropyrimidine-5-carbonyl chloride (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared Gilman reagent to the acid chloride solution via cannula at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-3 hours, monitoring by TLC for the consumption of the acid chloride.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired ketone.

Protocol 2: Synthesis via 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

Causality: This protocol utilizes a standard Grignard reagent. The inherent stability of the Weinreb amide intermediate obviates the need for preparing a less reactive organometallic species, simplifying the procedure and leading to a cleaner reaction.[2][6]

Reactants:

  • 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide (1.0 equiv)

  • Phenylmagnesium bromide (PhMgBr) (1.2 equiv, as a solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged flask equipped with a magnetic stir bar, add the pyrimidine Weinreb amide (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Acylation: Slowly add the phenylmagnesium bromide solution (1.2 equiv) dropwise via syringe over 15 minutes. A slight excess of the nucleophile is well-tolerated.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC for the consumption of the starting amide.

  • Workup: Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 15 minutes to ensure the hydrolysis of the intermediate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by a simple filtration through a plug of silica gel or by recrystallization.

Conclusion and Outlook

For drug development professionals and synthetic chemists, the choice of reagents is a critical decision that impacts yield, purity, and scalability. While acid chlorides are classical acylating agents, their high reactivity frequently leads to over-addition with strong organometallic nucleophiles, complicating syntheses and reducing yields.

The Weinreb amide, exemplified here by 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide , offers a robust and superior alternative. Its unique ability to form a stable, chelated intermediate effectively halts the reaction after a single nucleophilic addition, providing clean and high-yielding access to ketones.[7] This chemoselectivity, combined with broad functional group tolerance and greater stability, makes it an indispensable tool for the construction of complex molecular architectures required in modern drug discovery. For syntheses demanding precision, reliability, and high yields, the Weinreb amide is the authoritative choice.

References

  • Bull, J. A., et al. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(10), 2658. [Link]

  • Khidre, S. & Mohammed, S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561. [Link]

  • Zhang, Z-L., et al. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o1073. [Link]

  • Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Wang, X.-J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

  • Mohammed, S. & Khalid, M. (2019). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Chemical and Pharmaceutical Sciences, 10(4). [Link]

  • Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o408. [Link]

  • Castillo, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Chemistry Steps. (2024). Conversion of Acid Chlorides to Ketones. [Link]

  • Grellepois, F., et al. (2019). Direct and Chemoselective Synthesis of Tertiary Difluoroketones via Weinreb Amide Homologation with a CHF2-Carbene Equivalent. Organic Letters, 21(21), 8564–8568. [Link]

  • Wang, X.-J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. [Link]

  • Looper, R. E., et al. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. The Journal of Organic Chemistry, 76(16), 6967–6971. [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]

  • Roy, S., et al. (2026). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. RSC Advances, 16(1), 1-10. [Link]

  • Diaba, F., et al. (2017). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. Chemistry – A European Journal, 23(47), 11253-11257. [Link]

  • Woo, J. C. S., et al. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry, 3(6), 624–631. [Link]

  • Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Li, B., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Organic Process Research & Development, 25(4), 867–872. [Link]

  • Garg, N. K., & Srola, M. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Organic & Biomolecular Chemistry, 18(19), 3644-3648. [Link]

  • Chemistry The Mystery of Molecules. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • Organic Chemistry Portal. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • Chemistry Stack Exchange. (2019). Synthesis of a weinreb amide from an acid. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide, a halogenated heterocyclic compound. As a Senior Application Scientist, this document is intended to provide not just a set of instructions, but a framework for understanding the chemical principles that underpin these safety procedures, ensuring a self-validating system of laboratory practice.

Understanding the Hazard Profile
  • Dichlorinated Pyrimidine Core: Chlorinated pyrimidines are a class of heterocyclic compounds that are often reactive and may be harmful.[1] They are generally treated as hazardous waste.[1] Similar compounds, such as 4,6-dichloropyrimidine, are classified as causing severe skin burns and eye damage, being harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation and allergic skin reactions.[2]

  • Weinreb Amide (N-methoxy-N-methylamide): This functional group is known for its relative stability, which makes it useful in organic synthesis.[3] However, its decomposition products under certain conditions (e.g., strong acids or bases, high heat) are not well-characterized and should be handled with caution.

  • Toxicity and Environmental Hazard: Based on the hazard statements for a similar compound, 4,6-dichloro-N-methoxy-N-methyl-pyridine-3-carboxamide, we can anticipate that this compound may be harmful if swallowed and cause skin and eye irritation. Halogenated organic compounds, in general, can be toxic to aquatic life and persistent in the environment.[4][5]

Therefore, 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide must be treated as hazardous waste .

Regulatory Framework: The "Cradle-to-Grave" Approach

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its generation to its final disposal, a concept known as "cradle-to-grave" management.[6] This means that the generator of the waste is responsible for its safe handling and disposal.[6]

Key EPA Regulations:

  • Waste Characterization: Generators must determine if their waste is hazardous.[6][7] This can be done through analytical testing or by using knowledge of the chemical's properties.[7] Hazardous waste is categorized based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[7]

  • Generator Status: The amount of hazardous waste generated per month determines your generator status (Very Small, Small, or Large Quantity Generator), which dictates storage time limits and other requirements.[8]

  • Proper Handling and Storage: Hazardous waste must be stored in labeled, approved containers, kept sealed, and segregated by hazard class.

  • Disposal: Disposal must be carried out through a licensed hazardous waste disposal facility.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide for disposal, ensure you are wearing the appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential projectiles. Dichlorinated pyrimidines can cause severe eye damage.[2][9]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Dichlorinated pyrimidines can cause skin burns and may be absorbed through the skin.[2]
Body Protection A flame-resistant lab coat.Protects against splashes and spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge if there is a risk of generating dust or aerosols.Minimizes inhalation exposure. The compound may cause respiratory irritation.[2][10] All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[1][10]
Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide typically generated in a research laboratory.

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste," the full chemical name "4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide," and the appropriate hazard pictograms (e.g., corrosive, irritant, environmental hazard).

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[1] Store the waste container in a designated, well-ventilated secondary containment area away from heat sources.

Step 2: Waste Collection

  • Solid Waste: If the compound is a solid, carefully transfer it to the hazardous waste container using a dedicated spatula or scoop. Avoid creating dust. If there is a risk of dust formation, consider wetting the material with a small amount of a compatible, non-reactive solvent (e.g., xylenes) before transfer.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the same container.

Step 3: Neutralization (Not Recommended for this Compound)

While some corrosive wastes can be neutralized in the lab, this is not recommended for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.[11] The reaction of this compound with acids or bases is not well-characterized and could produce more hazardous byproducts.

Step 4: Final Disposal

  • Licensed Disposal Company: The sealed and labeled hazardous waste container must be collected and disposed of by a licensed hazardous waste disposal company.[12] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by EPA regulations.

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and carefully sweep it into the hazardous waste container.

    • For larger spills, or if you are unsure, contact your institution's EHS office immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide start Start: Generation of Waste identify Identify as Hazardous Waste (Chlorinated Pyrimidine) start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate Waste (Dedicated, Labeled Container) ppe->segregate collect Collect Waste (Solid & Contaminated Materials) segregate->collect store Store in Secondary Containment (Ventilated Area) collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for Pickup by Licensed Disposal Company contact_ehs->disposal document Document Waste Disposal disposal->document

Caption: Decision workflow for the proper disposal of 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Applic
  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • EPA Hazardous Waste Regul
  • Learn the Basics of Hazardous Waste. (2025, June 23). US EPA.
  • Chemical Safety Data Sheet MSDS / SDS - 4,6-Dichloro-5-methoxypyrimidine. (2025, July 26). ChemicalBook.
  • SAFETY DATA SHEET - 4,6-Dichloropyrimidine. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - 2,4-Dichloro-5-methylpyrimidine. (2009, June 02). Fisher Scientific.
  • 4,6-dichloro-N-methoxy-N-methyl-pyridine-3-carboxamide. Sigma-Aldrich.
  • 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde - Safety D
  • Halogenated heterocycles : synthesis, application and environment. BU Université Paris Cité.
  • Weinreb ketone synthesis. Wikipedia.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC.
  • Chapter 7 - Management Procedures For Specific Waste Types. Environmental Health and Radiation Safety - University of Pennsylvania.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide

As a researcher in the fast-paced world of drug development, your safety and the integrity of your experiments are paramount. This guide provides essential, field-tested guidance on the appropriate personal protective eq...

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Author: BenchChem Technical Support Team. Date: March 2026

As a researcher in the fast-paced world of drug development, your safety and the integrity of your experiments are paramount. This guide provides essential, field-tested guidance on the appropriate personal protective equipment (PPE) and handling procedures for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its core structure, a dichloropyrimidine ring, is common to a class of reactive intermediates. This guide is therefore built upon a conservative assessment of hazards associated with structurally similar compounds, ensuring a high margin of safety in your laboratory operations.

The fundamental principle here is causality : understanding the why behind each safety measure. The dichloropyrimidine scaffold is susceptible to nucleophilic substitution and can be irritating and harmful. Our protocols are designed as self-validating systems to mitigate these inherent risks.

Hazard Profile: A Synthesis of Analogous Compounds

Based on safety data for closely related dichloropyrimidine derivatives, we can anticipate a similar hazard profile for 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide. The primary threats are exposure to the powdered solid and its solutions.

Potential Hazard Description & Rationale Supporting Analogues
Serious Eye Damage/Irritation Dichloropyrimidine compounds are frequently classified as causing severe eye irritation or burns. Direct contact with dust or splashes can lead to significant injury.[1][2][3][4]4,6-Dichloropyrimidine, 4,6-Dichloro-5-methoxypyrimidine
Skin Corrosion/Irritation These compounds can cause skin irritation and, in some cases, severe burns.[1][2][4] They may also cause an allergic skin reaction.[1][5]4,6-Dichloropyrimidine, 4,6-Dichloro-5-pyrimidinecarbaldehyde
Respiratory Tract Irritation Inhalation of dust can irritate the respiratory system.[1][6][7]4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde, 2,4-Dichloropyrimidine
Harmful if Swallowed Ingestion can cause burns to the gastrointestinal tract.[3][4][5]4,6-Dichloro-5-pyrimidinecarbaldehyde, 4,6-Dichloro-5-methoxypyrimidine
Hazardous Decomposition Upon combustion, toxic and corrosive fumes such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas may be released.[1][8]4,6-Dichloropyrimidine, 2,4-Dichloropyrimidine

Task-Specific PPE Protocols

The required level of PPE is not static; it must adapt to the specific task and the associated risks of exposure.

Baseline PPE: The Laboratory Standard

Any time you are in a laboratory where this chemical is present, the following minimum PPE is mandatory. This establishes a foundational layer of safety.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.

  • Protective Clothing: A long-sleeved, knee-length laboratory coat made of a low-permeability material.

  • Hand Protection: Single pair of nitrile gloves (minimum 4 mil thickness).

  • Footwear: Closed-toe shoes.

Handling and Weighing Solid Compound

This operation presents the highest risk of generating airborne dust particles, leading to inhalation and surface contamination.

  • Engineering Control: All weighing and handling of the solid must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.

  • Eye and Face Protection: Chemical splash goggles are required. For quantities greater than a few grams, a full face shield worn over safety glasses is strongly recommended to protect against accidental dispersal.[3][9]

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. This provides a buffer; if the outer glove becomes contaminated, it can be removed without exposing your skin.

  • Respiratory Protection: If the operation cannot be performed within a suitable engineering control, a NIOSH-approved N95 (or better) particulate respirator is required.[8][9] Ensure you are fit-tested for the selected model.

  • Protective Clothing: A disposable gown worn over the lab coat provides an additional barrier that can be easily removed and disposed of in case of contamination.

Preparing Solutions and Performing Transfers

The primary risk during these steps shifts from dust inhalation to splashes and direct skin/eye contact.

  • Engineering Control: All work should be performed in a chemical fume hood.[9]

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield is recommended, especially when handling volumes greater than 50 mL.

  • Hand Protection: Wear nitrile gloves. If a splash occurs, remove the contaminated glove immediately using the proper technique, wash your hands, and don a new glove.[3]

  • Protective Clothing: A standard lab coat is typically sufficient, but a chemically resistant apron can provide an extra layer of protection against splashes.

Procedural Integrity: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination. Follow this sequence diligently.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat / Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer last) Don3->Don4 Doff1 1. Outer Gloves (if used) Doff2 2. Gown / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Correct sequence for donning and doffing PPE.

Emergency Response and Disposal

Preparation is key to managing unexpected events safely.

Exposure First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5][6]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]

Spill Management

For minor spills (<5g) inside a fume hood:

  • Alert personnel in the immediate area.

  • Wearing the PPE prescribed for handling solids, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust generation.

  • Carefully sweep or scoop the mixture into a designated hazardous waste container.[3][6]

  • Wipe the area with a damp cloth (using a solvent appropriate for decontamination, like isopropanol), and place the cloth in the waste container.

  • Thoroughly decontaminate the area and any equipment used.

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal Plan

All materials contaminated with 4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide must be treated as hazardous waste.

Waste_Disposal cluster_waste Disposal Logic Start Waste Generated Decision1 Is it grossly contaminated? Start->Decision1 Decision2 Is it a sharp? Decision1->Decision2 No (e.g., rinsed glassware) Container_Solid Hazardous Solid Waste Container Decision1->Container_Solid Yes (e.g., gloves, wipes, powder-contaminated items) Container_Sharps Sharps Container Decision2->Container_Sharps Yes (needles, etc.) Container_Glass Glass Disposal Box (after decontamination) Decision2->Container_Glass No Container_Liquid Hazardous Liquid Waste Container

Caption: Decision workflow for waste segregation.

  • Solid Waste: This includes excess reagent, contaminated gloves, absorbent materials, and disposable gowns. Place these items in a clearly labeled, sealed container for hazardous solid waste.[3]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, compatible hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Decontamination: All non-disposable equipment, including glassware and spatulas, must be decontaminated before being removed from the fume hood. A triple rinse with a suitable solvent is a common and effective practice.

By adhering to these protocols, you build a robust safety framework that protects you, your colleagues, and the integrity of your research.

References

  • 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde - Safety Data Sheet. Apollo Scientific.

  • 4,6-Dichloropyrimidine - Safety Data Sheet. Fisher Scientific.

  • 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Labbox.

  • 4,6-Dichloro-5-pyrimidinecarbaldehyde - Safety Data Sheet. ECHEMI.

  • 4,6-Dichloro-5-methoxypyrimidine - Safety Data Sheet. ChemicalBook.

  • 4,6-Dichloropyrimidine, 97% - Material Safety Data Sheet. Cole-Parmer.

  • 2,4-Dichloropyrimidine - Safety Data Sheet. Santa Cruz Biotechnology.

  • 2,4-Dichloropyrimidine - Safety Data Sheet. AK Scientific, Inc.

  • 2,4-Dichloropyrimidine, 97% - Material Safety Data Sheet. Cole-Parmer.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide
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Reactant of Route 2
4,6-dichloro-N-methoxy-N-methylpyrimidine-5-carboxamide
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